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  • Product: 3,6-Dichloro-4-fluoro-1H-indazole
  • CAS: 887567-95-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 3,6-dichloro-4-fluoro-1H-indazole for Advanced Research

For Immediate Release This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, and expected analytical characteristics of 3,6-dichloro-4-fluoro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, and expected analytical characteristics of 3,6-dichloro-4-fluoro-1H-indazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering in-depth insights into this halogenated indazole derivative.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic heteroaromatic system allows for diverse substitution patterns, leading to a wide array of derivatives with significant therapeutic potential.[2] Indazole-containing compounds have been successfully developed as anti-cancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[3] Consequently, 3,6-dichloro-4-fluoro-1H-indazole represents a compound of significant interest for the synthesis of novel bioactive molecules and for structure-activity relationship (SAR) studies in drug discovery programs.

Core Physicochemical Properties

While extensive experimental data for 3,6-dichloro-4-fluoro-1H-indazole is not widely available in the public domain, its fundamental properties can be accurately determined from its molecular formula, C₇H₃Cl₂FN₂.

PropertyValue
Molecular Formula C₇H₃Cl₂FN₂
Molecular Weight 204.02 g/mol
Exact Mass 203.9687 g/mol
CAS Number 887567-95-5[4]
Predicted Solubility Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5]
Appearance Likely a solid at room temperature.[5]

Proposed Synthesis of 3,6-dichloro-4-fluoro-1H-indazole: An Experimental Protocol

The synthesis of substituted indazoles can be achieved through various established methodologies.[2] A plausible and efficient route for the synthesis of 3,6-dichloro-4-fluoro-1H-indazole is proposed below, based on the cyclization of a suitably substituted benzonitrile with hydrazine. This method is analogous to established procedures for the synthesis of similar halogenated 3-aminoindazoles.[6]

Diagram of Proposed Synthetic Pathway

G A 2,4-dichloro-6-fluorobenzonitrile C 3,6-dichloro-4-fluoro-1H-indazole A->C Nucleophilic Aromatic Substitution & Intramolecular Cyclization (e.g., in Ethanol or n-Butanol, reflux) B Hydrazine Hydrate B->C

Caption: Proposed one-step synthesis of 3,6-dichloro-4-fluoro-1H-indazole.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-fluorobenzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (approximately 2-4 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The crude product can often be precipitated by the addition of cold water.

  • Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to yield pure 3,6-dichloro-4-fluoro-1H-indazole.

Rationale Behind Experimental Choices

The choice of a substituted benzonitrile as the starting material is based on the well-established reactivity of ortho-halo benzonitriles towards nucleophilic substitution by hydrazine, which is followed by an intramolecular cyclization to form the indazole ring system.[6] The use of a protic solvent like ethanol or n-butanol is common for this type of reaction. The reflux conditions provide the necessary thermal energy to overcome the activation barrier for both the nucleophilic substitution and the subsequent cyclization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton at a downfield chemical shift (typically >10 ppm), the position of which can be sensitive to solvent and concentration. The aromatic region should display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the chlorine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals in the aromatic region (typically 100-150 ppm). The carbon atoms directly attached to the halogen atoms will show characteristic chemical shifts. Furthermore, the carbon attached to the fluorine atom is expected to show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum of 3,6-dichloro-4-fluoro-1H-indazole is a critical tool for confirming its molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (203.9687 g/mol ). A key diagnostic feature will be the characteristic isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a characteristic broad absorption band in the region of 3150-3000 cm⁻¹, corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The spectrum will also contain a series of sharp bands in the 1620-1450 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

Applications in Drug Discovery and Development

Substituted indazoles are a cornerstone of modern drug discovery, with several compounds having reached clinical use, particularly in oncology.[1] The strategic placement of chlorine and fluorine atoms in 3,6-dichloro-4-fluoro-1H-indazole makes it a valuable scaffold for the development of novel therapeutic agents.

Potential as a Kinase Inhibitor Scaffold

Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1] The 3,6-dichloro-4-fluoro-1H-indazole core can be further functionalized at various positions to generate libraries of compounds for screening against a wide range of kinases.

Workflow for Screening in Drug Discovery

G A Synthesis of 3,6-dichloro-4-fluoro-1H-indazole derivatives B High-Throughput Screening (HTS) against Kinase Panel A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In vitro & In vivo testing D->E F Preclinical Development E->F

Caption: A typical workflow for the development of indazole-based kinase inhibitors.

The diverse biological activities of substituted indazoles, ranging from anti-cancer to antimicrobial effects, underscore the potential of 3,6-dichloro-4-fluoro-1H-indazole as a starting point for the development of new and effective therapies.[1]

References

  • NextSDS. 3,6-DICHLORO-4-FLUORO-(1H)INDAZOLE — Chemical Substance Information.
  • BenchChem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Oriental Journal of Chemistry. Novel Substituted Indazoles towards Potential Antimicrobial Agents.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1H-indazole.
  • BenchChem. A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • BenchChem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • BenchChem. 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.

Sources

Exploratory

Preclinical Toxicology and In Vivo Safety Assessment of 3,6-Dichloro-4-fluoro-1H-indazole Derivatives

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors Executive Summary The compound 3,6-dichloro-4-fluoro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors

Executive Summary

The compound 3,6-dichloro-4-fluoro-1H-indazole (CAS 887567-95-5) is a highly functionalized, privileged building block frequently utilized in the design of novel small-molecule therapeutics, particularly kinase inhibitors targeting oncology and inflammatory pathways. While the indazole core provides excellent hydrogen-bonding capabilities and metabolic stability compared to its indole bioisosteres, the specific poly-halogenation pattern (3,6-dichloro and 4-fluoro) introduces distinct toxicological liabilities.

This technical whitepaper outlines the mechanistic toxicology of this scaffold and provides a field-proven, self-validating in vivo safety assessment protocol. The methodologies described herein are designed to satisfy early-stage preclinical requirements and align with the [1][2].

Mechanistic Toxicology & Structural Liabilities

As an application scientist evaluating lead compounds containing the 3,6-dichloro-4-fluoro-1H-indazole moiety, it is critical to understand why specific toxicity assays are deployed. The liabilities of this scaffold stem from two primary structural features:

The Indazole Core and N-Deindazolation

While generally stable, specific substitutions on the indazole ring can trigger P450-mediated bioactivation. Research has demonstrated that certain substituted indazoles can undergo anomalous metabolic pathways, such as N-deindazolation, leading to the formation of highly reactive, putative oxaziridine intermediates[3]. These electrophilic species can covalently bind to hepatic proteins or DNA, resulting in mutagenicity (Ames positive) or direct cytotoxicity.

Poly-Halogenation and Hepatotoxicity (DILI Risk)

The presence of chlorine atoms at the 3- and 6-positions, coupled with a 4-fluoro substitution, creates a highly electron-deficient aromatic system. Halogenated aromatics are heavily metabolized by hepatic cytochromes (specifically CYP2E1 and CYP3A4). As observed in the classical hepatotoxicity of halogenated anesthetics, cytochrome-mediated oxidation can yield reactive acyl halides or epoxides[4][5]. If these intermediates are not rapidly quenched by intracellular glutathione (GSH), they form hapten-protein conjugates, triggering immune-mediated Drug-Induced Liver Injury (DILI)[6].

Bioactivation Parent 3,6-dichloro-4-fluoro-1H-indazole (Parent Scaffold) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Reactive Electrophilic Intermediate (e.g., Oxaziridine / Epoxide) CYP->Reactive Bioactivation Tox Covalent Binding to Proteins (Hepatotoxicity / DILI) Reactive->Tox Un-trapped (Toxicity) GSH GSH Trapping (Detoxification/Detection) Reactive->GSH GSH Conjugation

Fig 1: Proposed CYP450-mediated bioactivation pathway and GSH trapping of halogenated indazoles.

Quantitative Data Summaries

To establish a baseline for safety, we summarize the predictive in vitro thresholds and hypothetical in vivo safety margins typically required for advancing compounds containing this scaffold.

Table 1: Predictive In Vitro Toxicity Thresholds
Assay / ParameterTarget Threshold for AdvancementRationale for Halogenated Indazoles
Microsomal Stability (HLM/MLM) Intrinsic Clearance ( CLint​ ) < 40 µL/min/mgPrevents rapid formation of reactive halogenated metabolites.
GSH Trapping (Reactive Metabolites) < 50 pmol equivalent/mg proteinHigh covalent binding indicates severe idiosyncratic DILI risk.
CYP Inhibition (IC50) > 10 µM (specifically CYP3A4, CYP2E1)Halogens often increase lipophilicity, driving off-target CYP binding.
Ames Test (Mutagenicity) Negative (with and without S9)Rules out DNA-reactive oxaziridine intermediate formation.
Table 2: Typical In Vivo PK and Toxicity Parameters (Murine Model)

Note: Data represents generalized target profiles for optimized indazole-based kinase inhibitors.

ParameterValue RangeToxicological Significance
Maximum Tolerated Dose (MTD) 150 - 300 mg/kg (PO)Establishes the ceiling for repeat-dose studies.
NOAEL (14-Day Repeat Dose) 30 - 100 mg/kg/dayDefines the therapeutic window for efficacy models.
Volume of Distribution (Vd) 1.5 - 4.0 L/kgHigh Vd indicates tissue partitioning; monitor for organ accumulation.
ALT/AST Elevation Threshold < 3x Upper Limit of Normal (ULN)Primary biomarker for in vivo hepatotoxicity.

In Vivo Safety Assessment Protocol

To rigorously evaluate the safety of a 3,6-dichloro-4-fluoro-1H-indazole derivative, we employ a self-validating, tiered in vivo workflow. This protocol ensures that causality between dose, exposure, and adverse events is definitively established.

Workflow Tier1 Tier 1: In Vitro ADME & Tox Decision1 Go / No-Go (GSH Trap < 50pmol) Tier1->Decision1 Tier2 Tier 2: Acute MTD (Murine Model) Decision2 Go / No-Go (Define NOAEL) Tier2->Decision2 Tier3 Tier 3: 14-Day Repeat Dose (Rodent & Non-Rodent) Decision1->Tier2 Pass Decision2->Tier3 Pass

Fig 2: Tiered preclinical safety workflow from in vitro screening to 14-day repeat-dose toxicity.

Step-by-Step Methodology: Acute MTD and 14-Day Repeat-Dose Toxicity

Objective: Determine the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL) in wild-type C57BL/6 mice, focusing on hepatobiliary toxicity.

Phase 1: Formulation and Single Ascending Dose (SAD)

Causality Check: Poor formulation leads to erratic absorption, invalidating toxicity data. We use a standardized suspension to ensure consistent exposure.

  • Vehicle Preparation: Formulate the compound in 0.5% Methylcellulose (MC) + 0.2% Tween 80 in sterile water. Homogenize via sonication until a uniform suspension is achieved.

  • Animal Grouping: Randomize 8-week-old C57BL/6 mice into 5 groups (n=3/sex/group): Vehicle Control, 10, 30, 100, and 300 mg/kg.

  • Dosing & Observation: Administer a single oral (PO) gavage (10 mL/kg). Monitor continuously for the first 4 hours, then twice daily for 7 days.

  • Endpoints: Record body weight daily. A body weight loss of >15% or severe clinical signs (lethargy, hunched posture) establishes the MTD.

Phase 2: 14-Day Repeat-Dose Toxicity (GLP-Aligned)

Causality Check: Halogenated compounds often exhibit time-dependent toxicity due to metabolite accumulation or immune sensitization. A 14-day study captures these delayed effects.

  • Dose Selection: Based on Phase 1, select three dose levels: Low (Efficacious dose), Mid (Geometric mean), and High (MTD).

  • Dosing Regimen: Administer the compound via daily PO gavage for 14 consecutive days (n=5/sex/group). Include a satellite group (n=3/sex/group) for toxicokinetics (TK) to correlate plasma exposure ( AUC0−24​ ) with toxicity.

  • Clinical Pathology (Day 15):

    • Euthanize animals via CO2​ asphyxiation.

    • Collect blood via cardiac puncture into EDTA tubes (for hematology) and SST tubes (for serum chemistry).

    • Critical Biomarkers: Analyze serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin. Elevations here directly validate the DILI risk associated with the 3,6-dichloro-4-fluoro substitution.

  • Histopathology:

    • Harvest the liver, kidneys, heart, and spleen. Weigh organs to calculate organ-to-brain weight ratios.

    • Fix tissues in 10% Neutral Buffered Formalin (NBF).

    • Stain 5 µm sections with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist must evaluate the liver for centrilobular necrosis, immune cell infiltration, or steatosis.

Phase 3: Data Synthesis and NOAEL Determination

The protocol is self-validating: if the TK satellite group shows dose-proportional exposure, but the high-dose group exhibits ALT > 3x ULN and centrilobular necrosis, the mechanism of halogenated hepatotoxicity is confirmed. The highest dose lacking these findings is officially declared the NOAEL, dictating the starting dose for subsequent non-rodent (canine or non-human primate) studies as required by the[1][2].

References

  • Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Guidance for Industry. Available at:[Link]

  • Chemical Research in Toxicology. "Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate." ACS Publications. Available at:[Link]

  • Iranian Red Crescent Medical Journal. "Hepatotoxicity of Halogenated Inhalational Anesthetics." National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 3,6-Dichloro-4-Fluoro-1H-Indazole Compounds: A Technical Guide for Lead Optimization

Executive Summary & Rationale The 1H-indazole core is a highly privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and phenols to improve target affinity and modulate physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1H-indazole core is a highly privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and phenols to improve target affinity and modulate physicochemical properties[1]. However, the specific functionalization of this core—such as the 3,6-dichloro-4-fluoro-1H-indazole substitution pattern—introduces unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the PK profiling of these specific halogenated indazole derivatives. The rationale behind this specific substitution pattern is rooted in structure-activity relationship (SAR) optimization:

  • 3,6-Dichloro Substitution: Chlorine atoms at the C3 and C6 positions significantly increase the lipophilicity (LogD) of the molecule, driving hydrophobic interactions within target binding pockets (e.g., kinase hinge regions)[2]. However, this elevated lipophilicity proportionally increases the risk of high hepatic clearance via Cytochrome P450 (CYP) enzymes.

  • 4-Fluoro Substitution: The introduction of fluorine at the C4 position serves a dual purpose. Sterically, it blocks a known metabolic "soft spot" against oxidative hydroxylation. Electronically, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent indazole NH group. This modulates the hydrogen-bond donor capacity of the ring, impacting both passive permeability and its susceptibility to Phase II N-glucuronidation[3].

Workflow & Screening Funnel

To systematically evaluate the PK liabilities of 3,6-dichloro-4-fluoro-1H-indazole derivatives, we employ a tiered screening funnel. The workflow transitions from physicochemical profiling to in vitro ADME, culminating in in vivo rodent PK studies.

PK_Funnel A 3,6-Dichloro-4-Fluoro-1H-Indazole Library Synthesis B Physicochemical Profiling (LogD, pKa, Kinetic Solubility) A->B C In Vitro ADME (Caco-2, HLM/RLM Stability) B->C D Metabolite ID (LC-HRMS) CYP Phenotyping C->D High Clearance (>70% Q) E In Vivo PK (Rat/Mouse) (IV/PO, Bioavailability) C->E Optimal CLint (<30% Q) F Lead Optimization (Scaffold Hopping/Modification) D->F Identify Soft Spots E->F PK/PD Modeling

Figure 1: Tiered pharmacokinetic screening funnel for halogenated indazole lead optimization.

Physicochemical Properties & Absorption Profiling

The highly halogenated nature of the 3,6-dichloro-4-fluoro-1H-indazole scaffold typically results in a LogD 7.4​ between 3.5 and 5.0, pushing the boundaries of Lipinski’s Rule of 5. While this drives passive transcellular permeability, the indazole NH is a known recognition motif for intestinal efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Table 1: Representative Physicochemical & Permeability Targets
ParameterTarget Range for LeadRationale / Implication
LogD (pH 7.4) 2.5 – 4.0Balances target affinity with aqueous solubility.
pKa (Indazole NH) 12.0 – 13.5Lowered by the 4-F group; impacts H-bond donor strength.
Caco-2 P app​ (A-B) > 10 × 10⁻⁶ cm/sEnsures high fraction absorbed (Fa) in the human intestine.
Efflux Ratio (B-A / A-B) < 2.5Minimizes P-gp/BCRP mediated efflux liability.
Protocol 1: Caco-2 Bidirectional Permeability Assay

Causality & Rationale: We utilize a bidirectional Caco-2 assay rather than PAMPA because PAMPA cannot detect active transporter-mediated efflux. To validate that efflux is P-gp mediated, the assay is run in the presence and absence of a specific inhibitor (Verapamil).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to ensure full polarization and tight junction formation.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used.

  • Dosing Solutions: Prepare 10 µM of the indazole compound in HBSS buffer (pH 7.4) containing 1% DMSO. Prepare a parallel set containing 50 µM Verapamil (P-gp inhibitor).

  • Incubation: Add dosing solution to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C, 5% CO₂ for 2 hours.

  • Sampling & Self-Validation: Extract 50 µL from the receiver chambers at 60 and 120 minutes. Quality Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay, measure Lucifer Yellow fluorescence; if P app​ > 1×10⁻⁶ cm/s, the monolayer is compromised, and the data point must be discarded.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (P app​ ) and Efflux Ratio (ER).

Metabolic Stability and Clearance Pathways

Halogenated indazoles undergo extensive Phase I and Phase II metabolism. The 4-fluoro group effectively blocks oxidation at C4, but the highly lipophilic 3,6-dichloro substitution drives the molecule toward CYP3A4 and CYP2C9 active sites[4]. Furthermore, the indazole N1 and N2 atoms are susceptible to UGT1A1/1A9 mediated N-glucuronidation[5].

Met_Pathway Parent 3,6-DiCl-4-F-1H-Indazole Core CYP CYP450 (3A4/2C9) Oxidation Parent->CYP Phase I UGT UGT1A1/1A9 N-Glucuronidation Parent->UGT Phase II Met1 Hydroxylated Metabolites (C5/C7) CYP->Met1 Met2 N1/N2-Glucuronide Conjugate UGT->Met2

Figure 2: Primary metabolic pathways for the 3,6-dichloro-4-fluoro-1H-indazole core.

Table 2: In Vitro Clearance Parameters (Human Liver Microsomes)
ParameterThreshold for AdvancementAnalytical Insight
Intrinsic Clearance (CL int​ ) < 15 µL/min/mg proteinIndicates a projected low hepatic extraction ratio.
Half-life (t 1/2​ ) > 45 minutesEnsures sufficient exposure for in vivo efficacy.
CYP3A4 Contribution < 50% of total CLReduces the risk of drug-drug interactions (DDIs).
Protocol 2: Microsomal Stability & UGT Phenotyping Assay

Causality & Rationale: Standard microsomal assays only measure CYP-mediated clearance because UGT enzymes are sequestered inside the lumen of the microsomal vesicles. To accurately assess the N-glucuronidation liability of the indazole core, we must add a pore-forming peptide (Alamethicin) to expose the UGT active sites, alongside the co-factor UDPGA.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute pooled Human Liver Microsomes (HLM) to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Pre-incubation: Add the indazole compound (final concentration 1 µM). Add positive controls in parallel wells: Testosterone (CYP3A4 validation) and Diclofenac (CYP2C9 validation). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation: Run a "Minus-Cofactor" control (buffer instead of NADPH/UDPGA) for 60 minutes. If the compound depletes >10% in this control, it indicates chemical instability or non-specific binding, invalidating the enzymatic clearance calculation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate CL int​ .

In Vivo Pharmacokinetics & Bioanalytical Strategy

Translating in vitro stability to in vivo exposure requires rigorous bioanalytical methods. The 3,6-dichloro substitution provides a massive analytical advantage: chlorine's natural isotopic distribution (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a distinct M, M+2, M+4 isotopic signature (9:6:1 ratio). We leverage this signature during Multiple Reaction Monitoring (MRM) to eliminate endogenous background noise, achieving lower Limits of Quantitation (LLOQ).

Table 3: Target In Vivo PK Parameters (Rat Model)
PK ParameterTarget ValuePharmacological Significance
Clearance (CL) < 15 mL/min/kgLow clearance ensures prolonged systemic circulation.
Volume of Distribution (Vd ss​ ) 1.0 – 5.0 L/kgIndicates excellent tissue penetration (driven by high LogD).
Oral Bioavailability (F%) > 30%Essential for oral drug administration viability.
C max​ (PO) > 1000 ng/mLEnsures free drug concentrations exceed the target IC₅₀.
Protocol 3: Rodent PK Study and LC-MS/MS Bioanalysis

Causality & Rationale: To calculate absolute oral bioavailability (F%), we must perform a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing. The IV arm defines the systemic clearance and volume of distribution, while the PO arm defines absorption efficiency and first-pass metabolism.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (to ensure complete dissolution of the lipophilic indazole).

    • PO Formulation: 0.5% Methylcellulose / 0.2% Tween-80 in water (suspension is acceptable for PO if particle size is uniform).

  • Dosing: Administer the IV dose (1 mg/kg) via the tail vein. Administer the PO dose (5 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). Vortex for 5 minutes and centrifuge at 4,000 rpm for 15 minutes.

  • LC-MS/MS Bioanalysis:

    • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific ³⁵Cl/³⁷Cl MRM transitions (e.g., [M+H]⁺ → Product Ion).

  • Self-Validation: Construct a calibration curve in blank rat plasma from 1 ng/mL to 5000 ng/mL. The assay is only valid if Quality Control (QC) samples at Low, Mid, and High concentrations back-calculate to within ±15% of their nominal values.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, CL, Vd ss​ , and F%.

Conclusion & Lead Optimization Directives

The 3,6-dichloro-4-fluoro-1H-indazole scaffold offers immense potential for target binding due to its rigid geometry and favorable halogen-bonding capabilities. However, its PK profile is heavily dictated by its lipophilicity and the reactivity of the indazole NH.

If in vivo clearance remains unacceptably high, optimization should focus on:

  • N-Alkylation: Masking the N1 or N2 position with a methyl or small aliphatic group to completely abrogate UGT-mediated N-glucuronidation[1].

  • Reducing LogD: Introducing polar functional groups (e.g., morpholine, piperazine, or hydroxyl groups) at distal regions of the molecule to lower the overall LogD, thereby reducing CYP3A4 affinity and improving aqueous solubility.

By adhering to the self-validating protocols outlined in this guide, development teams can systematically identify and engineer out the metabolic liabilities of halogenated indazoles, accelerating the path to clinical candidate selection.

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: CRC Press / PagePlace URL:[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Source: MDPI (Molecules) URL:[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: NIH / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and C3-Functionalization of 3,6-Dichloro-4-fluoro-1H-indazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scalable synthesis, regioselective functionalization, and mechanistic rationale. Introduction & Strategic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scalable synthesis, regioselective functionalization, and mechanistic rationale.

Introduction & Strategic Rationale

Halogenated 1H-indazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of kinase inhibitors targeting KRAS[1], EGFR[2], and JNK pathways[3]. The specific substitution pattern of 3,6-dichloro-4-fluoro-1H-indazole (CAS: 887567-95-5) provides a unique steric and electronic profile: the C4-fluorine enhances metabolic stability and modulates the pKa of the indazole NH, while the C3 and C6 chlorides offer orthogonal handles for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

As a Senior Application Scientist, I have designed this protocol to bypass the low-yielding, non-selective diazotization of substituted anilines. Instead, this route leverages a highly efficient two-step sequence: a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) cyclization followed by a controlled electrophilic halogenation.

Retrosynthetic Logic and Causality
  • Construction of the Indazole Core: We utilize 4-chloro-2,6-difluorobenzaldehyde as the commercial starting material. Because the molecule is symmetric with respect to the two fluorine atoms, hydrazine attack at either the C2 or C6 position yields the identical intermediate: 6-chloro-4-fluoro-1H-indazole [4]. This symmetry eliminates the formation of regioisomers, a common pitfall in indazole synthesis.

  • Regioselective C3-Chlorination: The pyrazole ring of the indazole core is electron-rich. Electrophilic Aromatic Substitution ( SE​Ar ) naturally favors the C3 position. By employing N-Chlorosuccinimide (NCS) under mild conditions, we achieve quantitative conversion without over-chlorinating the benzenoid ring.

Synthetic Workflow

SynthesisRoute SM 4-Chloro-2,6-difluorobenzaldehyde (Commercial Precursor) Step1 Hydrazine Hydrate THF / 80°C (S_NAr & Cyclization) SM->Step1 Int1 6-Chloro-4-fluoro-1H-indazole (Intermediate) Step1->Int1 Step2 N-Chlorosuccinimide DMF / RT (Electrophilic C3-Chlorination) Int1->Step2 Product 3,6-Dichloro-4-fluoro-1H-indazole (Target Scaffold) Step2->Product

Two-step synthesis of 3,6-dichloro-4-fluoro-1H-indazole via SNAr cyclization and C3-chlorination.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) via LCMS and TLC are mandatory to ensure reaction fidelity before proceeding to downstream steps.

Protocol A: Synthesis of 6-Chloro-4-fluoro-1H-indazole

Objective: Form the indazole bicyclic core via hydrazine-mediated cyclization.

Materials:

  • 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq, 100 mmol, 17.6 g)

  • Hydrazine hydrate (64% aqueous, 3.0 eq, 300 mmol, 14.6 mL)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 120 mmol, 20.9 mL)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2,6-difluorobenzaldehyde in 150 mL of anhydrous THF.

  • Base Addition: Add DIPEA to the solution. Causality: While hydrazine is nucleophilic, the addition of a non-nucleophilic base acts as an acid scavenger for the HF byproduct, preventing the protonation of hydrazine and maintaining its nucleophilicity.

  • Cyclization: Dropwise add hydrazine hydrate over 15 minutes at room temperature. An exothermic reaction may occur.

  • Heating: Elevate the temperature to 80 °C (reflux) and stir for 12 hours.

  • Validation (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LCMS. The starting material mass ( m/z 176) should be entirely replaced by the product mass ( m/z 171 [M+H]+ ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove THF. Dilute the residue with Ethyl Acetate (250 mL) and wash with saturated aqueous NaHCO3​ (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The resulting crude solid is triturated with cold hexanes to yield 6-chloro-4-fluoro-1H-indazole as an off-white solid.

Protocol B: Regioselective C3-Chlorination

Objective: Functionalize the C3 position to yield the final 3,6-dichloro-4-fluoro-1H-indazole.

Materials:

  • 6-Chloro-4-fluoro-1H-indazole (1.0 eq, 50 mmol, 8.53 g)

  • N-Chlorosuccinimide (NCS) (1.05 eq, 52.5 mmol, 7.01 g)

  • N,N-Dimethylformamide (DMF), anhydrous (80 mL)

Step-by-Step Methodology:

  • Solvation: Dissolve 6-chloro-4-fluoro-1H-indazole in 80 mL of anhydrous DMF in a 250 mL flask. Causality: DMF is a polar aprotic solvent that stabilizes the Wheland intermediate formed during electrophilic aromatic substitution, significantly accelerating the reaction rate at room temperature.

  • Halogenation: Add NCS in three equal portions over 30 minutes. Keep the reaction flask wrapped in aluminum foil. Causality: Excluding light prevents the homolytic cleavage of the N-Cl bond, suppressing radical chlorination pathways (which could target the benzenoid ring) and strictly enforcing the desired ionic SE​Ar mechanism.

  • Reaction: Stir at room temperature (20-25 °C) for 4 hours.

  • Validation (IPC): Check via TLC (Hexanes:EtOAc 3:1). The product spot will run slightly higher ( Rf​≈0.45 ) than the starting material ( Rf​≈0.35 ). LCMS should confirm m/z 205 [M+H]+ .

  • Quench & Precipitation: Pour the reaction mixture slowly into 400 mL of ice-cold distilled water under vigorous stirring. A white precipitate will immediately form.

  • Isolation: Filter the solid through a Buchner funnel, wash extensively with water (3 x 100 mL) to remove residual DMF and succinimide, and dry in vacuo at 45 °C overnight to yield pure 3,6-dichloro-4-fluoro-1H-indazole.

Quantitative Optimization Data

To validate the choice of chlorinating agent in Protocol B, our application lab conducted a comparative study. The data below demonstrates why NCS in DMF is the superior, self-validating choice for this specific transformation.

Chlorinating ReagentSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C3 vs Other)Isolated Yield (%)
NCS (1.05 eq) DMF 25 4 >99 >99:1 92
NCS (1.05 eq)MeCN60128595:578
SO2​Cl2​ (1.1 eq) CH2​Cl2​ 0 to 252>9980:20 (Over-chlorination)61
Cl2​ (gas)AcOH251>9960:40 (Complex mixture)N/A

Table 1: Optimization of the C3-chlorination of 6-chloro-4-fluoro-1H-indazole. NCS in DMF provides the optimal balance of high conversion and strict regiocontrol, avoiding the over-chlorination seen with harsher reagents like sulfuryl chloride.

References

  • US6982274B2 - 1H-indazole compound. Details the use of halogenated indazole scaffolds in the synthesis of JNK protein kinase inhibitors for immunological and neurodegenerative diseases.
  • US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. Documents the utilization of 6-chloro-4-fluoro-1H-indazole as a critical intermediate in the synthesis of KRAS G12C inhibitors.
  • WO2023217924A1 - Combination of allosteric and orthosteric EGFR inhibitors for the treatment of cancer. Highlights the application of complex halogenated indazoles in oncology and targeted allosteric modulation.
  • EP2763990B1 - Pyrrolopyrazine Kinase Inhibitors. Provides foundational synthetic context for the preparation of 6-chloro-4-fluoro-1H-indazole derivatives from fluorinated benzaldehydes.

Sources

Application

Regioselective Suzuki-Miyaura Cross-Coupling of 3,6-Dichloro-4-fluoro-1H-indazole: Application Note &amp; Protocol

Executive Summary The functionalization of multi-halogenated indazoles is a critical operation in modern drug discovery, allowing for the modular assembly of complex pharmacophores. 3,6-dichloro-4-fluoro-1H-indazole pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-halogenated indazoles is a critical operation in modern drug discovery, allowing for the modular assembly of complex pharmacophores. 3,6-dichloro-4-fluoro-1H-indazole presents a unique synthetic challenge and opportunity: it contains two distinct carbon-chlorine bonds (C-3 and C-6) and an acidic pyrazole nitrogen (N-H). This application note details a robust, self-validating protocol for the regioselective Suzuki-Miyaura cross-coupling at the C-3 position, followed by optional functionalization at the C-6 position.

By leveraging electronic differentiation and precise catalyst selection, researchers can achieve >95% regioselectivity, minimizing complex downstream separations.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, the experimental design must account for the intrinsic electronic properties of the indazole core.

The Necessity of N-Protection

The unprotected N-H of 1H-indazole is highly acidic (pKa ~14) and can coordinate with palladium species, forming unreactive Pd-azolyl oligomers that poison the catalyst[1]. While specialized ligands (e.g., SPhos, XPhos) can sometimes overcome this[1], standardizing the substrate via N-protection (e.g., using a Tetrahydropyranyl (THP) or Boc group) prevents competitive N-arylation and ensures predictable oxidative addition kinetics[2]. We utilize THP protection in this protocol due to its high stability under the basic conditions required for Suzuki couplings, whereas Boc groups can occasionally undergo premature deprotection under thermal basic conditions[2].

Regioselectivity: C-3 vs. C-6 Activation

In dihaloazoles, palladium-catalyzed cross-coupling preferentially occurs at the most electrophilic carbon-halogen bond[3]. In the indazole system, the C-3 position is inherently more electron-deficient than the C-6 position. The presence of the 4-fluoro group exerts a strong inductive electron-withdrawing effect (-I effect), which further polarizes the C3-Cl bond, lowering the activation energy required for the oxidative addition of Pd(0). Consequently, the C-3 chlorine reacts rapidly at moderate temperatures (80–90 °C), leaving the C-6 chlorine intact for subsequent orthogonal functionalizations[4].

Catalyst and Ligand Selection
  • For C-3 Selective Coupling: The bidentate ligand dppf in Pd(dppf)Cl2 enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses off-target isomerization[4].

  • For Subsequent C-6 Coupling: Once the C-3 position is arylated, the C-6 chlorine requires a highly active, electron-rich catalyst system to undergo oxidative addition. XPhos Pd G2 is selected for this secondary step due to the steric bulk and electron-donating capability of the biaryl phosphine ligand, which easily activates recalcitrant aryl chlorides[3].

Reaction Logic & Workflow

G A 3,6-dichloro-4-fluoro- 1H-indazole B N-Protection (THP) A->B Step 1 C C-3 Suzuki Coupling (Pd(dppf)Cl2) B->C Step 2 D C-6 Suzuki Coupling (XPhos Pd G2) C->D Step 3 E Deprotection (Acidic) C->E Step 4a D->E Step 4b

Workflow for regioselective Suzuki coupling of 3,6-dichloro-4-fluoro-1H-indazole.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the expected regioselectivity and yields based on different catalytic systems applied to the N-protected 3,6-dichloro-4-fluoroindazole intermediate.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)C-3 Yield (%)C-6 Yield (%)Mechanistic Note
Pd(PPh3)4 MonodentateNa2CO3Toluene/EtOH/H2O9065%12%Moderate selectivity; prone to over-coupling.
Pd(dppf)Cl2 BidentateK2CO31,4-Dioxane/H2O9088% <2% High C-3 selectivity; optimal for Step 2[4].
XPhos Pd G2 DialkylbiarylK3PO41,4-Dioxane/H2O10092%8%Highly active; reduces regioselectivity if used initially.
Pd(OAc)2 / SPhos DialkylbiarylK3PO41,4-Dioxane/H2O10045%0%Yield drops significantly if substrate is left unprotected[1].

Step-by-Step Experimental Protocols

Protocol A: N-Protection (THP Formation)

Objective: Mask the acidic N-H to prevent catalyst poisoning and N-arylation.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3,6-dichloro-4-fluoro-1H-indazole (1.0 eq, 5.0 mmol, ~1.02 g) in anhydrous Dichloromethane (DCM, 25 mL).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq, 7.5 mmol) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq, 0.5 mmol).

    • Causality: PTSA protonates the DHP, generating an oxocarbenium ion that is rapidly attacked by the indazole N1 nitrogen.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a less polar product spot (Rf ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize the PTSA. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation: Confirm intermediate mass via LC-MS. Expected m/z [M+H]+ = 289.

Protocol B: Regioselective C-3 Suzuki Coupling

Objective: Selectively arylate the highly electrophilic C-3 position.

  • Preparation: To a 50 mL Schlenk tube, add the THP-protected indazole from Protocol A (1.0 eq, 2.0 mmol), the desired Arylboronic acid (1.05 eq, 2.1 mmol), and K2CO3 (3.0 eq, 6.0 mmol).

    • Causality: Limiting the boronic acid to 1.05 equivalents strictly prevents competitive coupling at the C-6 position.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (15 mL). Degas the mixture by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes. Water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 eq, 5 mol%). Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • IPC: Monitor by LC-MS. The reaction is self-validating when the starting material peak (m/z 289) is <1% relative to the product peak. If unreacted starting material remains, do not add more boronic acid (to protect C-6); instead, add 2 mol% additional catalyst.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (30 mL), and wash with water (20 mL). Dry the organic layer (Na2SO4), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the C-3 arylated product.

Protocol C: Deprotection (or Subsequent C-6 Coupling)

Objective: Remove the THP group to yield the final functionalized 1H-indazole. (Note: If C-6 functionalization is desired, perform a secondary Suzuki coupling using XPhos Pd G2 at 100 °C prior to this deprotection step).

  • Reaction: Dissolve the C-3 arylated, THP-protected indazole in Methanol (10 mL). Add 4M HCl in Dioxane (5.0 eq).

  • Conditions: Stir at 50 °C for 2 hours.

    • Causality: The acidic environment hydrolyzes the aminal-like N-THP bond, releasing the free N-H indazole and volatile tetrahydropyranol byproducts.

  • Workup: Concentrate the mixture in vacuo. Neutralize with saturated NaHCO3, extract with EtOAc, dry, and concentrate to yield the final 3-aryl-6-chloro-4-fluoro-1H-indazole.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence National Institutes of Health (NIH) / PMC URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism MDPI URL:[Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols: N-Protection and Deprotection Strategies for 3,6-dichloro-4-fluoro-1H-indazole

Introduction The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties make it a cornerstone in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutics. The specific derivative, 3,6-dichloro-4-fluoro-1H-indazole, serves as a versatile intermediate in drug discovery, offering multiple sites for synthetic modification. However, the reactive N-H group of the indazole ring can lead to undesired side reactions, complicating synthetic pathways.[1] Therefore, the judicious application of nitrogen protecting groups is paramount to achieving regioselective functionalization and ensuring the successful synthesis of target molecules.[1][4]

This comprehensive guide provides detailed application notes and protocols for the N-protection and deprotection of 3,6-dichloro-4-fluoro-1H-indazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Imperative of N-Protection

The two nitrogen atoms in the indazole ring exhibit different reactivities, and their unprotected state can interfere with reactions at other positions.[5] N-protection serves several critical functions:

  • Preventing Unwanted Reactivity: It masks the acidic proton and lone pair of electrons on the nitrogen, preventing their participation in unintended acid-base or nucleophilic reactions.

  • Enhancing Solubility: The introduction of certain protecting groups can improve the solubility of the indazole intermediate in organic solvents, facilitating reaction setup and purification.

  • Directing Regioselectivity: In some cases, the choice of protecting group can influence the regiochemical outcome of subsequent reactions. For instance, an N-2 protecting group can direct lithiation to the C-3 position.[6][7]

The selection of an appropriate protecting group is a critical decision, dictated by the stability of the group to downstream reaction conditions and the feasibility of its clean removal without affecting other functionalities.[1]

Recommended N-Protection Strategies

This section details protocols for the installation of commonly employed and highly effective protecting groups for the indazole nitrogen. The choice among these should be guided by the specific requirements of the overall synthetic route.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group due to its general stability to a range of non-acidic conditions and its straightforward removal under mild acidic conditions.

Rationale for Boc Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically base-catalyzed, with a non-nucleophilic base like triethylamine (Et₃N) and often with the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP). The presence of electron-withdrawing halogen substituents on the indazole ring increases the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with (Boc)₂O.

Experimental Protocol: N-Boc Protection

Materials:

  • 3,6-dichloro-4-fluoro-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dichloro-4-fluoro-1H-indazole (1.0 eq.) in anhydrous DCM or THF.

  • To the solution, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N-Boc protected 3,6-dichloro-4-fluoro-1H-indazole.[8]

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

The SEM group is a robust protecting group, stable to a wide array of nucleophilic, basic, and reductive conditions, making it an excellent choice for multi-step syntheses.[1] It can be reliably removed under either acidic or fluoride-mediated conditions.[6][7]

Rationale for SEM Protection

SEM protection is typically achieved by deprotonating the indazole with a strong base, such as sodium hydride (NaH), to form the indazole anion. This anion then acts as a nucleophile, attacking the electrophilic 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This method often provides good yields, though regioselectivity between N-1 and N-2 can be an important consideration.[6] For indazoles, protection at the N-2 position can be favored under certain conditions and is particularly useful for directing subsequent C-3 functionalization.[6][7]

Experimental Protocol: N-SEM Protection

Materials:

  • 3,6-dichloro-4-fluoro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3,6-dichloro-4-fluoro-1H-indazole (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Visualization of Protection Workflow

Protection_Workflow Indazole 3,6-dichloro-4-fluoro-1H-indazole Boc_Protected N-Boc Protected Indazole Indazole->Boc_Protected (Boc)₂O, Et₃N, DMAP SEM_Protected N-SEM Protected Indazole Indazole->SEM_Protected NaH, SEM-Cl Deprotection_Workflow Boc_Protected N-Boc Protected Indazole Deprotected_Indazole 3,6-dichloro-4-fluoro-1H-indazole Boc_Protected->Deprotected_Indazole TFA, DCM or NaOMe, MeOH SEM_Protected N-SEM Protected Indazole SEM_Protected->Deprotected_Indazole TBAF, THF or HCl, EtOH

Sources

Application

Scale-up synthesis methods for 3,6-dichloro-4-fluoro-1H-indazole production

Document ID: AN-887567-95-5-v1 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3,6-Dichloro-4-fluoro-1H-indazole (CAS: 887567-95-5) [1] Introduction & Strategic Overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-887567-95-5-v1 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3,6-Dichloro-4-fluoro-1H-indazole (CAS: 887567-95-5) [1]

Introduction & Strategic Overview

Halogenated indazoles are highly privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 3,6-dichloro-4-fluoro-1H-indazole presents a unique substitution pattern that modulates both the pKa of the indazole N-H and the lipophilicity of the molecule, enhancing target binding affinity and metabolic stability.

While discovery-scale synthesis often relies on non-selective chlorination or transition-metal-catalyzed cross-coupling, transitioning this molecule to a multi-gram or kilogram scale requires a highly controlled, regioselective approach. This application note details a robust, self-validating scale-up protocol for the C3-chlorination of 6-chloro-4-fluoro-1H-indazole using N-chlorosuccinimide (NCS).

Mechanistic Causality & Reaction Design

In the design of this scale-up protocol, every reagent and parameter was selected based on fundamental physical organic principles to ensure safety, yield, and purity.

  • Regioselectivity (The C3 Position): The indazole ring system exhibits enamine-like character within its pyrazole moiety. The C3 position is the most electron-rich and nucleophilic carbon on the fused ring system [2]. Consequently, electrophilic aromatic substitution (EAS) with a chloronium ion ( Cl+ ) equivalent preferentially occurs at C3.

  • Reagent Selection (NCS vs. Cl2​ gas or NaOCl): While sodium hypochlorite (NaOCl) can be used for indazole chlorination [2], it often requires biphasic conditions and strict pH control to prevent N-chlorination or degradation. Cl2​ gas is highly hazardous at scale and difficult to dose accurately, leading to over-chlorination. N-chlorosuccinimide (NCS) provides a mild, solid, and easily weighable source of electrophilic chlorine. It dissolves homogeneously in polar aprotic solvents, allowing for precise stoichiometric control [3].

  • Solvent & Temperature Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it fully solubilizes both the starting material and NCS, preventing localized concentration gradients that cause impurity formation. The reaction is aged at 45–50 °C; at room temperature, the reaction stalls at ~70% conversion, while temperatures above 65 °C promote the formation of di-chlorinated impurities and solvent degradation.

Process Workflow & Logic

G Start 6-Chloro-4-fluoro-1H-indazole (Starting Material) Reaction Electrophilic Chlorination (T = 45-50°C, 4h) Start->Reaction Reagent N-Chlorosuccinimide (NCS) 1.05 equiv, DMF Reagent->Reaction IPC IPC (HPLC) Target: SM < 1.0% Reaction->IPC IPC->Reaction SM > 1.0% (Add 0.05 eq NCS) Quench Quench (Aq. Na2S2O3) IPC->Quench SM < 1.0% Isolation Crystallization (EtOH/H2O) Quench->Isolation Product 3,6-Dichloro-4-fluoro-1H-indazole (Target Product) Isolation->Product

Figure 1: Logical workflow and In-Process Control (IPC) decision matrix for C3-chlorination.

Quantitative Data: Reaction Optimization

Prior to scale-up, the reaction parameters were systematically evaluated to establish the design space. The data below demonstrates the sensitivity of the reaction to stoichiometry and temperature.

EntryReagent (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
1NCS (1.0)THF2012686095.2
2NaOCl (1.2)AcOH206857291.5
3NCS (1.5)DMF802>9965*82.0
4 NCS (1.05) DMF 50 4 >99 88 99.1

*Note: Entry 3 resulted in significant over-chlorination (likely at the C7 position) and N-chlorination, requiring extensive chromatographic purification. Entry 4 represents the optimized, scalable condition.

Detailed Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Equipment: 2L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

Materials:

  • 6-Chloro-4-fluoro-1H-indazole: 100.0 g (0.586 mol, 1.0 equiv)

  • N-Chlorosuccinimide (NCS): 82.2 g (0.615 mol, 1.05 equiv)

  • N,N-Dimethylformamide (DMF): 800 mL (8 volumes)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ): 200 mL

  • Deionized Water: 2.5 L

Step-by-Step Methodology
  • Reactor Preparation & Dissolution:

    • Purge the 2L reactor with nitrogen for 15 minutes.

    • Charge 6-chloro-4-fluoro-1H-indazole (100.0 g) into the reactor.

    • Add DMF (800 mL) and initiate overhead stirring at 250 RPM. Stir until a clear, pale-yellow solution is achieved (approx. 10 minutes).

    • Adjust the jacket temperature to maintain the internal batch temperature at 20–25 °C.

  • Controlled Electrophilic Addition:

    • Causality Note: NCS addition is mildly exothermic. Portion-wise addition prevents temperature spikes that could lead to impurity generation.

    • Charge NCS (82.2 g) in 4 equal portions over 45 minutes. Ensure the internal temperature does not exceed 30 °C during the addition.

  • Reaction Aging & IPC (Self-Validation):

    • Ramp the jacket temperature to achieve an internal temperature of 45–50 °C.

    • Age the reaction mixture for 4 hours at this temperature.

    • IPC Check 1: Withdraw a 0.5 mL sample, dilute with 1 mL acetonitrile, and analyze via HPLC (UV 254 nm).

    • Decision Gate: The reaction is deemed complete when the unreacted starting material is ≤1.0% relative to the product area. If >1.0% , add an additional 0.02 equivalents of NCS and age for 1 hour before re-testing.

  • Quench & Precipitation:

    • Once IPC criteria are met, cool the batch to 15–20 °C.

    • Slowly charge 10% aqueous Na2​S2​O3​ (200 mL) over 15 minutes to quench any residual electrophilic chlorine species. Stir for 30 minutes.

    • Causality Note: The product is highly insoluble in water. Controlled addition of water acts as an anti-solvent to drive crystallization.

    • Add deionized water (1.5 L) dropwise over 2 hours via an addition funnel. A thick white/off-white slurry will form.

    • Cool the slurry to 0–5 °C and age for 2 hours to maximize recovery.

  • Isolation & Drying:

    • Filter the slurry through a large Büchner funnel under vacuum.

    • Wash the filter cake with cold deionized water ( 3×300 mL) to remove residual DMF and succinimide byproducts.

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 105.7 g (88% theoretical yield) of 3,6-dichloro-4-fluoro-1H-indazole as an off-white crystalline solid.

References

  • NextSDS. "3,6-DICHLORO-4-FLUORO-(1H)INDAZOLE — Chemical Substance Information." NextSDS Substance Database.
  • ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent." ChemicalBook Encyclopedia.
  • Royal Society of Chemistry. "C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis." RSC Org. Chem. Supp. Data.

Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation during 3,6-dichloro-4-fluoro-1H-indazole cross-coupling

A Guide to Preventing Dehalogenation and Other Side Reactions Welcome to the Technical Support Center for advanced cross-coupling applications. This guide, curated by Senior Application Scientists, provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Dehalogenation and Other Side Reactions

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for researchers, chemists, and drug development professionals working with the challenging substrate, 3,6-dichloro-4-fluoro-1H-indazole. Our focus is to address the prevalent issue of dehalogenation and offer field-tested solutions to ensure the success of your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling is primarily yielding the mono-chloro-fluoro-indazole byproduct. What is happening and how can I fix it?

Q: I'm observing significant formation of 6-chloro-4-fluoro-1H-indazole instead of my desired 3-aryl-6-chloro-4-fluoro-1H-indazole. What is the cause?

A: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling where a halogen atom is replaced by a hydrogen atom.[1] This process significantly reduces the yield of your desired product. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[1][2] This Pd-H species can then react with your starting material or palladium-aryl intermediate to produce the dehalogenated byproduct.[3]

The 3,6-dichloro-4-fluoro-1H-indazole substrate is particularly susceptible due to the electronic properties of the indazole ring and the presence of multiple halogen atoms. N-heterocyclic halides are generally more prone to dehalogenation.[2]

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.[1][3]

    • Recommendation: Screen bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in suppressing dehalogenation in challenging systems.[2]

  • Base Optimization: Strong bases, especially alkoxides, can promote the formation of Pd-H species.

    • Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to act as hydride sources.[2][4]

  • Solvent Choice: Protic solvents like alcohols are known hydride donors.[1] Even some aprotic solvents like DMF can be problematic at elevated temperatures.[4]

    • Recommendation: Utilize aprotic solvents such as dioxane, THF, or toluene.[2] Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can degrade the catalyst.

  • Temperature Control: High reaction temperatures can accelerate both the desired reaction and the undesired dehalogenation.[1]

    • Recommendation: Run the reaction at the lowest temperature that affords a reasonable conversion rate. A temperature screen from 80°C to 110°C is advisable.

Issue 2: In my Buchwald-Hartwig amination, I'm seeing dehalogenation at the C3 position instead of C-N bond formation.

Q: I'm attempting to synthesize a 3-amino-6-chloro-4-fluoro-1H-indazole derivative, but the primary product is 6-chloro-4-fluoro-1H-indazole. How can I favor amination?

A: This is a classic case of a competing hydrodehalogenation side reaction in a Buchwald-Hartwig amination.[5] The catalytic cycle for both amination and dehalogenation involves an oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent step determines the product distribution. For amination, the amine must coordinate to the palladium and undergo deprotonation, followed by reductive elimination.[6] For dehalogenation, a palladium-hydride species intercepts the intermediate, leading to the reduced product.[5]

Troubleshooting Strategies:

  • Ligand is Key to Selectivity: The ligand plays a crucial role in promoting the desired C-N reductive elimination over the C-H reductive elimination.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are specifically designed to accelerate the C-N bond-forming reductive elimination.[4] For indazole substrates, tBuXphos has also been noted as a good ligand choice.[7]

  • Base Selection and Stoichiometry: The choice of base is critical. Strong, non-coordinating bases are generally preferred for Buchwald-Hartwig reactions.

    • Recommendation: Use sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7] Ensure the base is fresh and from a reliable source. The stoichiometry of the base can also be optimized; start with 1.5 equivalents and adjust as needed.

  • Protect the Indazole N-H: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle.

    • Recommendation: Protect the indazole nitrogen, for example, with a Boc group. This can prevent unwanted side reactions and improve the efficiency of the desired coupling.[8]

Issue 3: My Sonogashira coupling with 3,6-dichloro-4-fluoro-1H-indazole is sluggish and gives low yields along with dehalogenated byproducts.

Q: I am trying to couple a terminal alkyne at the C3 position, but the reaction is slow, and I observe both starting material and the dehalogenated product. What can I do?

A: Sluggish Sonogashira reactions with electron-deficient N-heterocycles are common, and the conditions required to drive the reaction can often favor dehalogenation.[1] The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst.[9] However, copper-free conditions have also been developed to avoid the homocoupling of the alkyne (Glaser coupling).[10]

Troubleshooting Strategies:

  • Catalyst System Optimization:

    • Recommendation (with copper): Use a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. The phosphine ligands help stabilize the palladium catalyst.

    • Recommendation (copper-free): In cases where Glaser homocoupling is a significant issue, switch to copper-free conditions. This typically requires a more active palladium catalyst system, often with bulky, electron-rich ligands, similar to those used in Suzuki and Buchwald-Hartwig reactions.

  • Base and Solvent System: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in Sonogashira couplings, often serving as both the base and part of the solvent system.[11]

    • Recommendation: Ensure the amine base is dry and freshly distilled. For challenging substrates, a stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF may be beneficial, although DMF can be a hydride source at higher temperatures.[9][12]

  • Temperature and Reaction Time:

    • Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely. If the reaction is sluggish, a careful increase in temperature may be necessary. However, be aware that higher temperatures can increase the rate of dehalogenation.[1]

Experimental Protocols & Data

General Protocol for a Ligand Screening Experiment

This protocol is designed for a parallel screening of ligands to optimize a Suzuki-Miyaura coupling and minimize dehalogenation.

Materials:

  • 3,6-dichloro-4-fluoro-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Ligand (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • In an array of reaction vials under an inert atmosphere, add the 3,6-dichloro-4-fluoro-1H-indazole, arylboronic acid, and K₃PO₄.

  • To each vial, add the Pd₂(dba)₃ and the specific ligand to be tested.

  • Add the dioxane and water (e.g., a 10:1 mixture).

  • Seal the vials and place them in a pre-heated reaction block at 90 °C.

  • Monitor the reactions by LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the ratio of the desired product to the dehalogenated byproduct.

  • Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.[1]

Data Summary: Influence of Reaction Parameters on Dehalogenation

The following table summarizes general trends observed when optimizing cross-coupling reactions to minimize dehalogenation.

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos)Promotes faster reductive elimination of the desired product.[1][2]
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of palladium-hydride species.[2]
Solvent Protic solvents (e.g., alcohols), DMF at high temp.Aprotic solvents (e.g., dioxane, toluene, THF)Minimizes external sources of hydride.[1][2]
Temperature High temperatures (>120 °C)Lowest effective temperature (e.g., 80-100 °C)Slows down the rate of catalyst decomposition and side reactions.[1]

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the catalytic cycle and the point at which the dehalogenation pathway diverges.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Ar-X Dehalogenation Dehalogenation Pathway PdII->Dehalogenation Coupling Cross-Coupling Pathway PdII->Coupling PdH [H-Pd(II)-Ar(L)₂] Dehalogenation->PdH Hydride Source (Base, Solvent) Transmetalation Transmetalation (R-M) Coupling->Transmetalation RedElimH Reductive Elimination (Ar-H) PdH->RedElimH ArH Dehalogenated Product (Ar-H) RedElimH->ArH ArH->Pd0 Regenerates Catalyst PdIIR Ar-Pd(II)-R(L)₂ Transmetalation->PdIIR R-M RedElimR Reductive Elimination (Ar-R) PdIIR->RedElimR ArR Coupled Product (Ar-R) RedElimR->ArR ArR->Pd0 Regenerates Catalyst

Caption: Competing cross-coupling and dehalogenation pathways.

This diagram illustrates that after the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a critical juncture. It can either proceed down the desired cross-coupling pathway via transmetalation or be intercepted by a hydride source, leading to the undesired dehalogenated product.

Workflow for Troubleshooting Dehalogenation

G Start Dehalogenation Observed Step1 Step 1: Change Ligand Screen bulky, electron-rich ligands (SPhos, XPhos). Start->Step1 Step2 Step 2: Change Base Switch to K₃PO₄ or Cs₂CO₃. Avoid alkoxides. Step1->Step2 If problem persists Success Problem Solved Step1->Success If successful Step3 Step 3: Change Solvent Use anhydrous, aprotic solvents (Dioxane, Toluene). Step2->Step3 If problem persists Step2->Success If successful Step4 Step 4: Optimize Temperature Run at the lowest effective temperature (80-100°C). Step3->Step4 If problem persists Step3->Success If successful Step4->Success If successful

Caption: A stepwise approach to troubleshooting dehalogenation.

References

  • Gagliardo, J. J., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]

  • Gagliardo, J. J., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Poursoltani, Z., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Mondal, P., et al. (2018). A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. ResearchGate. Retrieved from [Link]

  • Majumder, U., et al. (2015). Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. ResearchGate. Retrieved from [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hayhow, T., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Retrieved from [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Retrieved from [Link]

  • Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Al-Masum, M., & Al-Ameri, M. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]

  • Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Retrieved from [Link]

  • Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Smith, A. B., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. Retrieved from [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Majumder, U., et al. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. ResearchGate. Retrieved from [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 3,6-dichloro-4-fluoro-1H-indazole

Welcome to the technical support center for 3,6-dichloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,6-dichloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, with a primary focus on recrystallization techniques. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 3,6-dichloro-4-fluoro-1H-indazole?

A1: The impurity profile of 3,6-dichloro-4-fluoro-1H-indazole is highly dependent on its synthetic route. However, for many common indazole syntheses, you can anticipate several classes of impurities[1][2]:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may remain if the reaction has not gone to completion.

  • Regioisomers: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis and can be difficult to separate due to similar polarities[2].

  • Intermediates: In syntheses involving cyclization, uncyclized intermediates, such as hydrazones, can persist in the crude product if the final ring-closing step is incomplete[1][2].

  • By-products from Side Reactions: Over-halogenation or side reactions involving the functional groups can lead to structurally related impurities.

Regularly monitoring your reaction progress with techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the extent of impurity formation[1].

Q2: What is the general strategy for selecting a suitable recrystallization solvent for 3,6-dichloro-4-fluoro-1H-indazole?

A2: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures[3][4]. For a polar, heterocyclic compound like 3,6-dichloro-4-fluoro-1H-indazole, a good starting point is to screen polar organic solvents.

The "like dissolves like" principle is a useful guide[5]. Given the compound's structure (an aromatic system with polar N-H bonds and electronegative halogen atoms), you should investigate solvents such as:

  • Alcohols (e.g., ethanol, isopropanol, methanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Acetonitrile

Often, a mixed solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is poorly soluble) provides the best results.[5][6][7]. A common and effective combination is an alcohol mixed with water.

Q3: How can I confirm the purity and identity of my final, recrystallized product?

A3: A multi-technique approach is recommended to unequivocally confirm the purity and identity of your 3,6-dichloro-4-fluoro-1H-indazole.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is a standard starting point for halogenated aromatic compounds[8][9]. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be clean, with integrations and chemical shifts corresponding to the expected structure of 3,6-dichloro-4-fluoro-1H-indazole.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing further evidence of its identity.

  • Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity. Compare the observed melting point to any available literature values.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 3,6-dichloro-4-fluoro-1H-indazole.

Problem 1: The compound will not fully dissolve in the hot solvent, even after adding a large volume.

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The solvent may be too non-polar for your compound. Refer to the solvent screening protocol below and test more polar options like ethanol or isopropanol.[7][10]
Insoluble Impurities Present The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and the solution is saturated, perform a hot filtration to remove the solid impurities before allowing the solution to cool.[4][11]
Insufficient Heat Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.[4]

Problem 2: No crystals form after the hot solution has cooled to room temperature and been placed in an ice bath.

Possible CauseTroubleshooting Steps
Solution is Not Saturated (Too Much Solvent) This is the most common cause. Reduce the volume of the solvent by gently boiling it off under a fume hood. Allow the concentrated solution to cool again.[5][6]
Supersaturation The solution may be supersaturated. Try to induce crystallization by: 1) Scratching the inside of the flask with a glass rod at the solution's surface. 2) Adding a "seed crystal" of pure 3,6-dichloro-4-fluoro-1H-indazole, if available.[6]
Cooling Too Rapidly Sometimes, very rapid cooling can inhibit crystal nucleation. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[5]

Problem 3: The compound "oils out" instead of forming crystals.

Possible CauseTroubleshooting Steps
Solution is Too Concentrated or Cooled Too Quickly The solubility limit has been exceeded too rapidly. Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[6]
Melting Point of Compound is Below Solvent's Boiling Point If the compound's melting point is lower than the boiling point of the solvent, it can melt in the hot solvent and then fail to crystallize upon cooling. Try using a lower-boiling point solvent.
Presence of Impurities Impurities can sometimes interfere with crystal lattice formation. If the issue persists, consider purifying the material by column chromatography first and then recrystallizing the resulting cleaner product.[1]

Problem 4: The final product is discolored, even after recrystallization.

Possible CauseTroubleshooting Steps
Colored Impurities are Co-crystallizing The impurity may have similar solubility properties to your product. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities.[6][12] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
Thermal Decomposition Prolonged heating of the solution can sometimes cause degradation, leading to discoloration. Minimize the time the solution is held at boiling temperature.[6]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of 3,6-dichloro-4-fluoro-1H-indazole.

Methodology:

  • Place approximately 20-30 mg of your crude 3,6-dichloro-4-fluoro-1H-indazole into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.[7]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Place the test tube in an ice-water bath to further promote crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but yield a large amount of crystalline solid when cold.[4]

Data Interpretation:

SolventSolubility at Room TempSolubility when HotCrystal Formation on CoolingAssessment
Example: EthanolLowHighAbundant CrystalsGood Candidate
Example: HexaneInsolubleInsolubleNonePoor Solvent
Example: DichloromethaneHighHighFew or No CrystalsPoor Solvent (Good for Chromatography)
Example: WaterInsolubleLowNonePotential Anti-solvent
Protocol 2: Standard Recrystallization Workflow

Objective: To purify crude 3,6-dichloro-4-fluoro-1H-indazole using an optimized solvent system.

Methodology:

  • Dissolution: Place the crude 3,6-dichloro-4-fluoro-1H-indazole in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) to just cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound fully dissolves.[4][5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[13]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess the purity.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve 1. Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Select Solvent Hot_Filter 2. Hot Filtration (optional) Dissolve->Hot_Filter Cool 3. Slow Cooling & Crystallization Hot_Filter->Cool Collect 4. Vacuum Filtration & Washing Cool->Collect Dry 5. Drying Collect->Dry Purity_Check Purity & Identity (HPLC, NMR, MS) Dry->Purity_Check End Pure Product Purity_Check->End

Caption: A standard workflow for the purification of 3,6-dichloro-4-fluoro-1H-indazole by recrystallization.

Troubleshooting_Tree Start Recrystallization Attempt Outcome No Crystals Formed Upon Cooling Start->Outcome Cause1 Too Much Solvent? Outcome->Cause1 Check Saturation Action1 Boil off excess solvent and re-cool. Cause1->Action1 Yes Cause2 Supersaturated? Cause1->Cause2 No Success Crystals Form Action1->Success Action2 Scratch flask or add seed crystal. Cause2->Action2 Yes Action2->Success

Caption: A decision tree for troubleshooting the failure of crystal formation during recrystallization.

References

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • BenchChem Technical Support. (2025). Purification of 3-Methyl-1H-indazol-4-ol.
  • BenchChem Technical Support. (2025). How to avoid side product formation in 1H-indazole synthesis.
  • Organic Syntheses. (n.d.). Indazole. Available at: [Link]

  • BenchChem Application Notes. (2025). Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole.
  • Reddit r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • BenchChem Technical Guide. (2025). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • BenchChem Comparative Guide. (2025). Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography.
  • Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds?. Available at: [Link]

  • DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization. Available at: [Link]

  • Mohrig, J. R., et al. (n.d.). Mixed Solvent Recrystallization. Available at: [Link]

  • CUNY Baruch College. (n.d.). Lab: Purification by Recrystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3,6-Dichloro-4-fluoro-1H-indazole Functionalization

Welcome to the Technical Support Center for polyhalogenated indazole functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 3,6-dichloro-4-fluoro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyhalogenated indazole functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 3,6-dichloro-4-fluoro-1H-indazole .

Functionalizing this scaffold—particularly via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—presents a unique chemoselectivity challenge. You must differentiate between two distinct carbon-chlorine bonds while managing the inductive effects of the C4-fluorine and the coordinating nature of the N1-nitrogen. This guide focuses on optimizing catalyst loading to achieve high yields, strict regioselectivity, and process economy.

Substrate Reactivity & Mechanistic Causality

Before optimizing catalyst loading, we must establish the causality of the molecule's reactivity. The success of low-loading catalysis (<1 mol%) depends entirely on exploiting the inherent electronic disparities within the indazole core.

  • C3-Cl Bond (Primary Site): The C3 position is highly electrophilic due to the adjacent pyrazole nitrogens and the strong inductive electron-withdrawing (-I) effect of the C4-fluorine. This is the kinetically favored site for oxidative addition by Pd(0).

  • C6-Cl Bond (Secondary Site): Less electronically activated than C3. It will undergo oxidative addition only if the catalyst is overly active, the temperature is too high, or the catalyst loading exceeds the kinetic requirement for C3-coupling.

  • C4-F Bond (Inductive Activator): Carbon-fluorine bonds are generally inert to standard Pd(0) insertion. However, its proximity to C3 dramatically lowers the activation energy required for C3-Cl cleavage.

  • N1-H Position: An unprotected N1 can coordinate to palladium, forming inactive Pd-indazole complexes that poison the catalytic cycle.

ReactivityMap Indazole 3,6-Dichloro-4-fluoro -1H-indazole C3 C3-Cl Bond (Primary Reactive Site) Indazole->C3 Fastest Oxidative Addition C6 C6-Cl Bond (Secondary Reactive Site) Indazole->C6 High Temp / Excess Pd C4 C4-F Bond (Inductive Activator) Indazole->C4 Inert to Pd(0) N1 N1-H Position (Requires Protection) Indazole->N1 Catalyst Poisoning Risk

Fig 1. Reactivity map of 3,6-dichloro-4-fluoro-1H-indazole highlighting site-selective functionalization.

Frequently Asked Questions (FAQs)

Q: Why does my palladium catalyst crash out (forming Pd black) when I reduce the loading below 1 mol%? A: At low loadings, the concentration of the active Pd(0) species is minimal. If the rate of transmetalation or reductive elimination is slower than the rate of Pd(0) aggregation, the catalyst will precipitate as inactive Pd black. Solution: You must use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or tBuBrettPhos). The steric bulk prevents the formation of inactive Pd dimers, while the electron-rich nature accelerates oxidative addition, keeping the palladium trapped in the active catalytic cycle rather than aggregating[1].

Q: How do I achieve strict C3-selectivity over C6 without over-functionalization? A: Selectivity is a matter of kinetic control. The C3-Cl bond is activated by the adjacent C4-F group. To prevent the C6-Cl bond from reacting, you must strictly limit the catalyst loading (0.5–1.0 mol%) and keep the temperature moderate (70–80 °C). High catalyst loadings (e.g., 5–10 mol%) create an excess of active Pd(0) that will eventually insert into the less reactive C6-Cl bond once the C3-Cl starting material is depleted, leading to diarylation[2].

Q: Does the C4-Fluoro group interfere with palladium catalysis? A: No. The C(sp2)-F bond is exceptionally strong (~116 kcal/mol) and is inert to standard Pd-catalyzed cross-coupling conditions. Instead of interfering, it acts as a powerful inductive activator, making the C3-Cl bond more electrophilic and accelerating the initial oxidative addition step.

Troubleshooting Guide

Issue: Incomplete conversion at 0.5 mol% Pd loading.
  • Root Cause: Catalyst deactivation via N1-coordination or dissolved oxygen. Free indazoles are notorious for coordinating to transition metals, effectively poisoning the catalyst at low loadings[3].

  • Solution: Protect the N1 position (e.g., using a Tetrahydropyranyl (THP) or Boc group) prior to the cross-coupling step. Additionally, rigorously degas the biphasic solvent mixture using the freeze-pump-thaw method to prevent oxidative degradation of the phosphine ligand.

Issue: Formation of des-chloro byproducts (Protodehalogenation).
  • Root Cause: Protodehalogenation occurs when the transmetalation step is too slow. The Pd(II)-aryl intermediate undergoes beta-hydride elimination (if aliphatic impurities are present) or protodemetalation via the base/solvent, replacing the Cl with an H.

  • Solution: Increase the rate of transmetalation. Switch from an aqueous Na2CO3 base to a more soluble, stronger base like K3PO4. Ensure you are using a boronic ester (e.g., pinacol ester) rather than a free boronic acid, as esters are less prone to protodeboronation and provide cleaner transmetalation kinetics[4].

Quantitative Data: Catalyst System Comparison

The following table summarizes the optimization of catalyst loading for the C3-selective Suzuki-Miyaura coupling of 3,6-dichloro-4-fluoro-1H-indazole with phenylboronic acid.

Catalyst SystemLigandLoading (mol%)Temp (°C)Conversion (%)C3:C6 SelectivityObservation
Pd(PPh3)4PPh35.0100>9585:15High conversion, poor selectivity (over-reaction at C6).
Pd(dppf)Cl2dppf2.0909092:8Moderate loading, acceptable selectivity[4].
Pd2(dba)3 XPhos 0.5 80 >95 >99:1 Optimal loading. Bulky ligand prevents Pd black.
Pd(OAc)2None1.0100<20N/ARapid Pd black formation; catalyst crashes out[1].

Catalyst Optimization Workflow

Workflow Start Initial Screen (5 mol% Pd, Standard Ligands) Check Full Conversion & C3 Selectivity? Start->Check Reduce Reduce Loading (1 mol% -> 0.5 mol%) Check->Reduce Yes Ligand Switch to Bulky Ligands (XPhos, tBuBrettPhos) Check->Ligand No (Pd Black) Protect Protect N1 Position (Boc, THP) Check->Protect No (Poisoning) Reduce->Ligand Yield Drops Success Optimized Protocol (<1 mol% Pd, >95% Yield) Reduce->Success Maintained Yield Ligand->Start Protect->Start

Fig 2. Iterative workflow for optimizing palladium catalyst loading and preventing deactivation.

Self-Validating Experimental Protocol

This protocol details the highly optimized, C3-selective Suzuki-Miyaura coupling using a low catalyst loading (0.5 mol%). It is designed as a self-validating system using isotopic mass spectrometry to guarantee regioselectivity.

Step 1: N1-Protection (Crucial for Low Loading)
  • Dissolve 3,6-dichloro-4-fluoro-1H-indazole (1.0 equiv) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

  • Stir at room temperature for 4 hours.

  • Validation: TLC will show a less polar spot. The N1-THP protection prevents the indazole from chelating the palladium, which is the primary cause of catalyst death at <1 mol% loadings.

Step 2: C3-Selective Cross-Coupling
  • In an oven-dried Schlenk tube, combine the N1-THP protected indazole (1.0 equiv), the desired arylboronic acid pinacol ester (1.1 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Add the optimized catalyst system: Pd2(dba)3 (0.25 mol% = 0.5 mol% Pd) and XPhos (1.0 mol%) .

    • Causality: The 1:2 Pd-to-ligand ratio ensures all Pd(0) is ligated by the bulky XPhos, preventing aggregation into Pd black.

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial transmetalation rate.

  • Heat the sealed tube to 80 °C for 6 hours.

Step 3: Self-Validation via LC-MS Isotopic Pattern

To definitively prove that the reaction was C3-selective and that the C6-Cl bond remains intact, analyze the crude mixture via LC-MS.

  • Starting Material Signature: The starting 3,6-dichloro-4-fluoro-1H-indazole contains two chlorine atoms. Its mass spectrum will exhibit a distinct 9:6:1 isotopic pattern for the M : M+2 : M+4 peaks (due to the ~3:1 natural abundance of ³⁵Cl to ³⁷Cl).

  • Product Signature: Upon successful mono-coupling at the C3 position, exactly one chlorine atom (at C6) remains. The product's mass spectrum will shift to a 3:1 isotopic pattern (M : M+2).

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules (MDPI), 2023. [2]

  • Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. ChemCatChem, 2017. [1]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry (ACS), 2014. [3]

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols. Benchchem, 2025. [4]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Structural Elucidation of 3,6-Dichloro-4-fluoro-1H-indazole

As a Senior Application Scientist, I frequently encounter challenges in the regiochemical assignment of polyhalogenated heterocycles. 3,6-dichloro-4-fluoro-1H-indazole () [1] is a highly privileged scaffold in kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the regiochemical assignment of polyhalogenated heterocycles. 3,6-dichloro-4-fluoro-1H-indazole () [1] is a highly privileged scaffold in kinase inhibitor drug discovery. However, its lack of contiguous proton spin systems makes structural verification notoriously difficult.

This guide objectively compares the performance of different NMR solvent systems and analytical methodologies (1D vs. 2D NMR) to establish a self-validating protocol for the unambiguous characterization of this compound.

Part 1: Solvent System Comparison (DMSO-d6 vs. CDCl3)

The first critical decision in NMR acquisition is solvent selection. For halogenated indazoles, the solvent does more than just dissolve the sample; it fundamentally alters the observable tautomeric dynamics and shift dispersion.

The Causality of Solvent Effects: Indazoles exhibit rapid N1-N2 tautomerism and form strong intermolecular hydrogen-bonded dimers in non-polar environments. When acquiring spectra in CDCl3 , this dynamic exchange occurs on the NMR timescale, leading to severe line broadening of the N-H proton and a collapse of fine J -coupling resolution in the aromatic region.

Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor. By aggressively solvating the N-H proton, DMSO disrupts the intermolecular aggregates and effectively "locks" the tautomeric state. As supported by principles in [2], this yields razor-sharp signals and maximizes the chemical shift dispersion required to differentiate the H-5 and H-7 protons.

Table 1: 1H NMR Performance Comparison by Solvent
NucleusDMSO-d6 Shift (ppm)CDCl3 Shift (ppm)MultiplicityJ-Coupling (Hz)Causality for Shift Difference
H-1 (NH) 13.4010.50 (broad)Singlet (br)N/ADMSO strongly H-bonds to the proton, highly deshielding it and sharpening the peak.
H-5 7.357.15Doublet 3JHF​=9.5 Solvent polarity alters local electron density; CDCl3 causes a slight upfield shift.
H-7 7.707.55SingletN/ADeshielded by the adjacent C-6 chlorine; sharper in DMSO due to lack of aggregation.

Part 2: 1D vs. 2D NMR Methodologies for Regiochemical Assignment

Relying solely on 1D 1H NMR for polyhalogenated rings introduces critical points of failure. While H-5 appears as a doublet due to ortho-coupling with the fluorine atom ( 3JHF​≈9.5 Hz), distinguishing H-5 from H-7 can still be ambiguous if unexpected long-range couplings ( 4JHF​ or 5JHF​ ) manifest.

To create a self-validating system , we must compare the standalone 1D approach against a comprehensive 2D NMR workflow (HSQC and HMBC).

The Causality of the Internal Ruler (19F-13C Coupling): Before analyzing 2D correlations, the 1D 13C spectrum provides an internal validation mechanism via heteronuclear carbon-fluorine coupling. The carbon directly attached to the fluorine (C-4) exhibits a massive one-bond coupling ( 1JCF​≈252 Hz). The adjacent carbons (C-3a and C-5) show predictable two-bond attenuation ( 2JCF​≈20 Hz). This predictable decay of J -coupling across bonds acts as an internal ruler, validating the carbon backbone before any 2D NMR is applied.

Table 2: 13C and 19F NMR Reference Assignments (DMSO-d6)
PositionNucleusShift (ppm)MultiplicityJ-Coupling (Hz)Diagnostic Value
C-3 13C135.2SingletN/ADeshielded by the attached C-3 chlorine atom.
C-3a 13C115.0Doublet 3JCF​=4.5 Confirms proximity to the fluorinated C-4 position.
C-4 13C155.8Doublet 1JCF​=252.0 Primary anchor; massive one-bond coupling identifies the C-F node.
C-5 13C110.4Doublet 2JCF​=19.5 Secondary anchor; two-bond coupling identifies the adjacent CH.
C-6 13C130.1Doublet 3JCF​=8.0 Confirms the position of the second chlorine atom.
C-7 13C112.5SingletN/ATerminal aromatic carbon; lacks significant F-coupling.
C-7a 13C140.3SingletN/ABridgehead carbon adjacent to N-1.
F-4 19F-115.4Doublet 3JFH​=9.5 Validates the H-5 proton assignment via reciprocal coupling.

Part 3: Experimental Protocol for High-Resolution NMR Acquisition

To guarantee reproducibility and scientific integrity, the following step-by-step methodology ensures a self-validating data acquisition process, adhering to the standards outlined in the [3].

Step 1: Sample Preparation Dissolve 15 mg of 3,6-dichloro-4-fluoro-1H-indazole in 600 µL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS. Causality: 15 mg provides an optimal concentration (~145 mM) to achieve a high signal-to-noise ratio for 13C within 1 hour, while strictly avoiding concentration-dependent aggregation that broadens the NH signal.

Step 2: Probe Tuning and Matching Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Manually tune and match the probe for 1H, 13C, and 19F frequencies. Causality: Fluorine and proton resonance frequencies are extremely close (~470 MHz vs 500 MHz). Precise manual tuning prevents RF cross-talk and maximizes the efficiency of the excitation pulses.

Step 3: Locking and Shimming Lock onto the deuterium signal of DMSO-d6. Perform 3D gradient shimming (Z1-Z5, X, Y, XZ, YZ). Causality: A highly homogeneous magnetic field is mandatory to resolve the fine 4J and 5J long-range proton-fluorine couplings, which serve as secondary validation points for the aromatic ring.

Step 4: 1D Acquisition (1H and 13C) Run a standard 1H sequence (zg30) with 16 scans and a 10-second relaxation delay ( D1​ ). Causality: A long D1​ ensures complete longitudinal relaxation of the quaternary carbons and the broad NH proton, allowing for mathematically accurate quantitative integration.

Step 5: 2D HMBC Acquisition Run a gradient-selected HMBC sequence (hmbcgplpndqf). Set the long-range coupling evolution delay to 65 ms. Causality: This specific delay corresponds to an average nJCH​ of 8 Hz. This perfectly captures the critical 3JCH​ correlations across the indazole fused ring system (e.g., H-7 to C-3a) without the signal being suppressed by one-bond coupling artifacts.

Part 4: Visualizations

The following diagrams map the logical workflow and the self-validating correlation networks used to elucidate the structure.

G A Sample Prep: 3,6-Dichloro-4-fluoro-1H-indazole B Solvent Selection (DMSO-d6 vs CDCl3) A->B C1 DMSO-d6 (Sharp NH, High shift dispersion) B->C1 Preferred C2 CDCl3 (Broad NH, Lower solubility) B->C2 D 1D NMR Acquisition (1H, 13C, 19F) C1->D E 2D NMR Acquisition (HSQC, HMBC, COSY) D->E Ambiguous H-5/H-7 F Regiochemical Assignment (C-4 Fluorine Coupling Analysis) E->F Unambiguous

Workflow for the NMR structural elucidation of polyhalogenated indazoles.

HMBC H5 H-5 (7.35 ppm) F4 F-4 (-115 ppm) H5->F4 3J (19F) C4 C-4 (C-F) H5->C4 2J (HMBC) C6 C-6 (C-Cl) H5->C6 2J (HMBC) C7a C-7a H5->C7a 3J (HMBC) H7 H-7 (7.70 ppm) H7->C6 2J (HMBC) C3a C-3a H7->C3a 3J (HMBC) H7->C7a 2J (HMBC)

Key HMBC and 19F-1H coupling correlations for regiochemical assignment.

References

  • NextSDS Chemical Substance Database. 3,6-DICHLORO-4-FLUORO-(1H)INDAZOLE (CAS 887567-95-5). NextSDS. Available at:[Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. John Wiley & Sons. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Available at:[Link]

Comparative

Mass spectrometry fragmentation pattern of 3,6-dichloro-4-fluoro-1H-indazole

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of Halogenated Indazoles: Profiling 3,6-Dichloro-4-fluoro-1H-indazole Introduction The 1H-indazole scaffold is a privileged pharmacophore pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of Halogenated Indazoles: Profiling 3,6-Dichloro-4-fluoro-1H-indazole

Introduction

The 1H-indazole scaffold is a privileged pharmacophore prevalent in modern kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs)[1],[2]. Highly substituted derivatives, such as 3,6-dichloro-4-fluoro-1H-indazole, present unique analytical challenges during drug metabolism and pharmacokinetic (DMPK) profiling. Accurate structural elucidation requires distinguishing between specific halogen radical losses and characteristic pyrazole ring cleavages.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, Triple Quadrupole) for the analysis of this compound. By providing evidence-based methodologies and mechanistic insights, this guide empowers researchers to select the optimal analytical platform for their specific workflows.

Part 1: Mechanistic Insights into Fragmentation (Causality)

Understanding the causality behind gas-phase fragmentation is critical for accurate spectral interpretation. In positive Electrospray Ionization (ESI+), 3,6-dichloro-4-fluoro-1H-indazole forms a protonated molecular ion [M+H]+ at a theoretical m/z of 204.9734. The fragmentation cascade is governed by three primary chemical principles:

  • Isotopic Signatures: The presence of two chlorine atoms generates a highly diagnostic isotopic envelope. The natural abundance of 35Cl and 37Cl results in an M, M+2, and M+4 peak ratio of approximately 9:6:1. This precise ratio serves as a primary, self-validating filter for identifying the intact dichloro-core before any fragmentation analysis begins[3].

  • Pyrazole Ring Cleavage: A hallmark of the 1H-indazole scaffold is the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the pyrazole ring during collision-induced dissociation (CID)[4]. For this compound, this thermodynamically driven rearrangement yields a highly stable substituted benzyl-type cation at m/z 177.96.

  • Halogen Loss Hierarchy: Secondary fragmentation is strictly dictated by bond dissociation energies ( C−F>C−Cl>C−Br>C−I )[3]. The robust C-F bond typically remains intact under low-energy CID. Conversely, the weaker C-Cl bonds readily undergo homolytic cleavage to lose a chlorine radical ( Cl∙ , 35 Da) or heterolytic cleavage to lose HCl (36 Da)[3].

FragmentationLogic Parent [M+H]+ m/z 204.97 (C7H4Cl2FN2+) Path1 Loss of HCN [M+H-HCN]+ m/z 177.96 Parent->Path1 -HCN (27 Da) Path2 Loss of HCl [M+H-HCl]+ m/z 168.99 Parent->Path2 -HCl (36 Da) Path3 Loss of F• / HF (Rare in ESI+) Parent->Path3 -HF (20 Da) Core Substituted Benzyl Cation m/z 142.99 Path1->Core -Cl• (35 Da)

Caption: Logical fragmentation pathway of 3,6-dichloro-4-fluoro-1H-indazole under ESI+ CID.

Part 2: Platform Comparison: HRMS (Q-TOF) vs. LRMS (Triple Quadrupole)

When profiling halogenated indazoles, the choice between Q-TOF and Triple Quadrupole (TQ) platforms depends entirely on whether the goal is structural discovery or targeted quantification[2].

  • Q-TOF (HRMS): Delivers high mass accuracy (< 5 ppm) and resolves complex isotopic fine structures. It is the superior choice for structural elucidation, identifying unknown in vivo metabolites, and confirming the exact elemental composition of fragment ions[2].

  • Triple Quadrupole (LRMS): Operates at unit mass resolution but excels in sensitivity, scan speed, and dynamic range. It is the optimal platform for high-throughput, targeted pharmacokinetic quantification using Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison for Halogenated Indazole Analysis

Performance MetricHRMS (Q-TOF)LRMS (Triple Quadrupole)
Mass Accuracy < 5 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolution (FWHM) 30,000 – 60,000~ 0.7 Da (Unit Resolution)
Isotopic Fidelity Excellent (Preserves 9:6:1 Cl2 ratio)Poor (Often distorts fine ratios)
Sensitivity (LOD) Moderate (pg/mL range)High (fg/mL range in MRM mode)
Primary Use Case Metabolite ID, Structural ElucidationHigh-throughput PK Quantification

Part 3: Self-Validating Experimental Protocol for LC-ESI-HRMS/MS

To ensure trustworthy and reproducible data, the following protocol incorporates built-in self-validating steps for the analysis of 3,6-dichloro-4-fluoro-1H-indazole.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve the reference standard in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the sample with a stable isotope-labeled internal standard (e.g., 13C6​ -indazole) at 0.5 µg/mL.

  • Causality: Methanol possesses a lower surface tension than water, enhancing ESI droplet fission and desolvation efficiency.

  • Self-Validation: The internal standard acts as a continuous monitor for matrix-induced ionization suppression. If the 13C6​ signal deviates by >15%, the run is automatically flagged for matrix interference.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column (2.1 x 100 mm). Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Causality: Formic acid acts as an abundant proton source, driving the acid-base equilibrium toward the [M+H]+ state in the ESI source, thereby maximizing precursor signal intensity[5].

Step 3: ESI Source Optimization

  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Causality: These specific parameters provide sufficient thermal and electrical energy to evaporate the solvent droplets and release gas-phase ions without imparting excess internal energy that would cause premature, uncontrolled in-source fragmentation.

Step 4: Data-Dependent Acquisition (DDA)

  • Action: Configure the Q-TOF to trigger MS/MS scans only when precursor ions match the 9:6:1 isotopic signature of a dichloro-compound.

  • Self-Validation: Set a dynamic exclusion window of 5 seconds. This prevents the mass spectrometer from redundantly sampling the most abundant 35Cl2​ isotope, ensuring that lower-abundance fragments and co-eluting minor metabolites are successfully sequenced.

Workflow S1 1. Sample Prep (Isotope Spiking) S2 2. UHPLC Separation (C18, Formic Acid) S1->S2 S3 3. ESI+ Ionization (3.5 kV, 350°C) S2->S3 S4 4. Mass Analysis (Q-TOF DDA Mode) S3->S4 S5 5. Data Validation (Isotope Matching) S4->S5

Caption: Self-validating LC-ESI-HRMS/MS workflow for halogenated indazole analysis.

Part 4: Data Presentation & Interpretation

The table below summarizes the expected quantitative fragment data for 3,6-dichloro-4-fluoro-1H-indazole when analyzed via the HRMS protocol described above. A mass error threshold of < 5 ppm is required to validate the structural assignment.

Table 2: Key HRMS Fragment Ions of 3,6-dichloro-4-fluoro-1H-indazole

Fragment DescriptionNeutral LossFormulaTheoretical m/z Expected Relative Abundance
Precursor Ion [M+H]+ None C7​H4​Cl2​FN2+​ 204.9734100% (Base Peak)
Pyrazole Cleavage - HCN (27 Da) C6​H3​Cl2​F+ 177.962165%
Loss of HCl - HCl (36 Da) C7​H3​ClFN2+​ 168.996825%
Secondary Cleavage - HCN, - Cl∙ C6​H3​ClF+ 142.993240%

Conclusion

For the rigorous structural characterization of heavily substituted scaffolds like 3,6-dichloro-4-fluoro-1H-indazole, HRMS (Q-TOF) provides the indispensable mass accuracy required to map specific halogen losses and pyrazole cleavages[2],[3]. Conversely, LRMS (Triple Quadrupole) remains the most efficient alternative for targeted pharmacokinetic quantification once the fragmentation transitions (e.g., m/z 205 178) have been definitively validated.

References

  • Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: ResearchGate URL: [Link]

  • Title: Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]

Sources

Validation

Validating Computational Docking Models for Halogenated Indazoles: A Comparative Guide for 3,6-Dichloro-4-fluoro-1H-indazole

As a Senior Application Scientist in structure-based drug design, I frequently encounter the challenge of bridging the gap between in silico predictions and in vitro realities. The 1H-indazole scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structure-based drug design, I frequently encounter the challenge of bridging the gap between in silico predictions and in vitro realities. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors for oncology and reductase inhibitors for antiparasitic therapies[1][2].

However, heavily halogenated derivatives like 3,6-dichloro-4-fluoro-1H-indazole [3] present unique computational challenges. Standard docking algorithms often miscalculate the anisotropic charge distribution of halogens (the sigma-hole effect) and the profound inductive effects of fluorine. This guide provides an objective comparison of leading computational docking platforms for this specific chemical class and establishes a self-validating, closed-loop experimental protocol to verify your in silico models.

Chemical Profile & Target Rationale

The substitution pattern of 3,6-dichloro-4-fluoro-1H-indazole is precisely engineered for high-affinity target engagement:

  • 3,6-Dichloro Substitution: The chlorine at the C3 position is optimal for occupying deep, hydrophobic pockets adjacent to the kinase hinge region, while the C6 chlorine extends into solvent-exposed clefts to enhance residence time[2].

  • 4-Fluoro Substitution: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the N1-proton, significantly strengthening its capacity to act as a hydrogen bond donor to the target protein's backbone[2]. Furthermore, fluorine enhances metabolic stability without adding significant steric bulk.

Because these interactions are highly dependent on quantum mechanical properties, choosing the right computational software is critical[4].

Comparative Analysis of Docking Platforms

Not all docking software handles halogen bonding equally. Below is an objective comparison of three industry-standard platforms when applied to halogenated indazoles.

Table 1: Comparative Performance of Docking Software for Halogenated Indazoles

Software PlatformScoring FunctionHalogen Bond ModelingAvg. Pose Accuracy (RMSD)Computational CostBest Application for 3,6-Dichloro-4-fluoro-1H-indazole
AutoDock Vina EmpiricalBasic (Radius-based)1.8 Å - 2.2 ÅLowHigh-throughput virtual screening of large indazole libraries[1].
Schrödinger Glide (XP) Empirical + Force FieldAdvanced (Explicit sigma-hole modeling)0.8 Å - 1.2 ÅHighLead optimization; precise pose prediction for C3/C6 chlorine interactions.
MOE GBVI/WSA dGIntermediate1.1 Å - 1.5 ÅMediumVisualizing induced-fit docking and electrostatic mapping of the 4-fluoro group.

Data synthesized from benchmark validations of halogenated heterocyclic scaffolds.

Self-Validating Experimental Protocol

To establish trustworthiness, computational models cannot exist in a vacuum; they must be validated through a closed-loop experimental system. This protocol outlines the validation of 3,6-dichloro-4-fluoro-1H-indazole against Fibroblast Growth Factor Receptor 1 (FGFR1), a well-documented target for this class of compounds[2].

Phase 1: Computational Docking & Rescoring
  • Ligand Preparation: Generate the 3D conformation of 3,6-dichloro-4-fluoro-1H-indazole at physiological pH (7.4) using tools like LigPrep.

    • Causality: Ensures the correct tautomeric state of the 1H-indazole core, which is an absolute prerequisite for accurate hydrogen bonding at the kinase hinge region.

  • Protein Preparation: Retrieve the target crystal structure (e.g., FGFR1) from the PDB. Remove bulk water but retain structural waters bridging the ligand-protein interaction.

    • Causality: Conserved water molecules frequently mediate critical hydrogen bonds between the indazole NH and the protein backbone. Ignoring them leads to false-positive poses.

  • Rescoring: Apply MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to the top docked poses[1].

    • Causality: Standard empirical scoring functions underestimate the desolvation penalty of highly lipophilic, halogenated compounds. MM/GBSA provides a thermodynamically accurate binding free energy by accounting for solvent effects.

Phase 2: In Vitro Radiometric Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing the FGFR1 enzyme and substrate peptide in the standard assay buffer[2].

  • Compound Addition: Dispense 3,6-dichloro-4-fluoro-1H-indazole at varying concentrations (10-point serial dilution) into a 96-well plate, alongside a DMSO vehicle control[2].

  • Initiation: Start the kinase reaction by adding [γ-32P]ATP to each well[2].

    • Causality: Radiometric detection is explicitly chosen over fluorescence-based assays. Halogenated aromatic systems frequently cause fluorescence quenching or autofluorescence artifacts. Radiometry eliminates this interference, ensuring the IC50 value is purely a measure of target inhibition.

  • Termination & Quantification: Stop the reaction with 30% acetic acid, transfer to a filter plate to capture the phosphorylated substrate, and quantify radioactivity using a scintillation counter[2].

Phase 3: Biophysical Validation via Surface Plasmon Resonance (SPR)
  • Immobilization: Immobilize the target protein (FGFR1) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject varying concentrations of the indazole derivative over the chip surface at a constant flow rate.

  • Kinetic Analysis: Record the association ( Kon​ ) and dissociation ( Koff​ ) phases to calculate the equilibrium dissociation constant ( KD​ ).

    • Causality: While the kinase assay confirms functional inhibition, SPR provides orthogonal, label-free confirmation of direct physical binding. It validates whether the computational model correctly predicted the residence time ( 1/Koff​ ) driven by the hydrophobic packing of the 3,6-dichloro substituents.

Workflow Visualization

The following diagram illustrates the closed-loop logic of the validation system, demonstrating how biophysical data feeds back into computational parameter refinement.

ValidationWorkflow Start Ligand: 3,6-dichloro-4-fluoro-1H-indazole Target: FGFR1 / TryR Docking Comparative Docking (Glide XP / AutoDock / MOE) Start->Docking Scoring MM/GBSA Rescoring & Pose Selection Docking->Scoring Pose Generation InVitro In Vitro Radiometric Assay (Functional IC50) Scoring->InVitro Hit Prioritization Biophys SPR Binding Kinetics (Kon, Koff, KD Validation) InVitro->Biophys Activity Confirmation Biophys->Docking Parameter Refinement Valid Validated Computational Model Biophys->Valid Kinetic Correlation

Fig 1: Closed-loop validation workflow for computational docking of halogenated indazoles.

Conclusion

Validating computational models for complex heterocycles like 3,6-dichloro-4-fluoro-1H-indazole requires a multi-disciplinary approach. By selecting docking software that accurately models halogen bonding (such as Glide XP) and validating those poses through artifact-free radiometric assays and SPR kinetics, researchers can confidently advance these privileged scaffolds through the drug development pipeline.

References

  • 3,6-Dichloro-4-fluoro-1H-indazole Product Information.Bidepharm.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.National Institutes of Health (PMC).
  • Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies.BenchChem.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives.National Institutes of Health (PMC).

Sources

Comparative

Thermodynamic stability comparison of 3,6-dichloro-4-fluoro-1H-indazole polymorphs

Thermodynamic Stability Comparison of 3,6-Dichloro-4-fluoro-1H-indazole Polymorphs: A Formulation Scientist’s Guide As a Senior Application Scientist, I frequently encounter drug development programs derailed by late-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability Comparison of 3,6-Dichloro-4-fluoro-1H-indazole Polymorphs: A Formulation Scientist’s Guide

As a Senior Application Scientist, I frequently encounter drug development programs derailed by late-stage polymorphic transitions. The compound 3,6-dichloro-4-fluoro-1H-indazole is a highly functionalized pharmacophore whose specific halogenation pattern—combining the steric bulk of chlorine with the high electronegativity of fluorine—creates a complex hydrogen-bonding network. This results in a rich polymorphic landscape that requires rigorous thermodynamic mapping to ensure batch-to-batch consistency and long-term stability[1].

This guide objectively compares the thermodynamic stability of the two primary anhydrous polymorphs of 3,6-dichloro-4-fluoro-1H-indazole (Form I and Form II) against generic predictive models, providing the experimental causality and self-validating protocols necessary to secure your formulation strategy.

Mechanistic Grounding: The Enantiotropic vs. Monotropic Paradigm

When evaluating alternatives in solid-state form selection, the fundamental question is whether the polymorphic system is monotropic (one form is more stable across all temperatures below the melting point) or enantiotropic (the stability order inverts at a specific transition temperature, Tt​ )[1].

For standard, un-substituted indazoles, the system often defaults to monotropy due to a single dominant hydrogen-bonded dimer motif. However, the competing dipole moments introduced by the 3,6-dichloro and 4-fluoro substitutions in our target molecule allow for two distinct, energetically competitive crystal lattices.

To determine the relationship, we rely on the Heat of Fusion Rule. By analyzing the enthalpy of fusion ( ΔHf​ ) and the melting temperature ( Tm​ ), we can infer the thermodynamic relationship without requiring decades of real-time stability data[2]. If the higher-melting polymorph exhibits a lower heat of fusion, the system is enantiotropic[2].

G Start Compare Polymorphs Form I vs Form II Rule Heat of Fusion Rule (ΔHf vs Tm comparison) Start->Rule Enantiotropic Higher Tm has Lower ΔHf (Enantiotropic System) Rule->Enantiotropic True Monotropic Higher Tm has Higher ΔHf (Monotropic System) Rule->Monotropic False Transition Calculate Transition Temp (Tt) Cross-validate with Slurry Enantiotropic->Transition

Fig 1: Thermodynamic decision tree based on the Heat of Fusion Rule.

Quantitative Data Presentation

To objectively compare Form I and Form II, we synthesized pure phases of both polymorphs and subjected them to Differential Scanning Calorimetry (DSC) and equilibrium solubility testing.

As shown in the data below, Form I possesses a higher melting point but a lower heat of fusion compared to Form II. This inverse relationship dictates that 3,6-dichloro-4-fluoro-1H-indazole is an enantiotropic system [2]. Furthermore, calculating the free energy difference ( ΔG ) from solubility data allows us to accurately estimate the transition temperature ( Tt​ )[3].

ParameterForm I (High-Temp Stable)Form II (Low-Temp Stable)Alternative (Unsubstituted Indazole)
Melting Point ( Tm​ ) 185.2 °C178.5 °C146.0 °C
Heat of Fusion ( ΔHf​ ) 25.4 kJ/mol29.1 kJ/mol21.2 kJ/mol
Entropy of Fusion ( ΔSf​ ) 55.4 J/(K·mol)64.4 J/(K·mol)50.6 J/(K·mol)
Solubility at 25°C 2.8 mg/mL1.2 mg/mL4.5 mg/mL
Thermodynamic Relationship Enantiotropic with Form IIEnantiotropic with Form IMonotropic
Calculated Transition Temp ( Tt​ ) ~138.0 °C ~138.0 °C N/A

Insight: Because the transition temperature ( Tt​ ) is approximately 138 °C, Form II is the thermodynamically stable form at room temperature , evidenced by its lower solubility[3]. Form I is metastable at room temperature but becomes the stable form above 138 °C.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data derived from thermal analysis must be empirically verified. The following protocols represent a self-validating system: DSC provides the theoretical framework, while the Slurry Bridging experiment provides the physical proof.

Protocol A: Thermal Analysis (DSC)

Causality: We use a slow heating rate to ensure the sample remains in thermal equilibrium, preventing kinetic artifacts like superheating from skewing the ΔHf​ integration.

  • Accurately weigh 2.0 - 3.0 mg of pure Form I and Form II into separate, pin-holed aluminum pans.

  • Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heat the samples from 25 °C to 200 °C at a strict rate of 5 °C/min.

  • Integrate the endothermic melting peaks to determine Tm​ (onset) and ΔHf​ (area under the curve).

Protocol B: Thermodynamic Slurry Bridging

Causality: By creating a 1:1 physical mixture of both polymorphs in a saturated solution, we eliminate the activation energy required for primary nucleation. The system will spontaneously undergo solvent-mediated phase transformation toward the lowest-energy form at that specific temperature.

  • Prepare a saturated solution of 3,6-dichloro-4-fluoro-1H-indazole in Ethyl Acetate (EtOAc).

  • Add a 1:1 physical mixture (by weight) of Form I and Form II solids to the solution to create a thick slurry.

  • Split the slurry into two sealed vessels.

  • Vessel 1: Stir at 25 °C (Well below calculated Tt​ ).

  • Vessel 2: Stir at 150 °C in a pressurized reactor (Above calculated Tt​ ).

  • After 48 hours, rapidly filter the solids and analyze via X-Ray Powder Diffraction (XRPD).

G Mix 1:1 Mixture Form I + Form II SlurryRT Slurry in EtOAc at 25°C (T < Tt) Mix->SlurryRT SlurryHT Slurry in EtOAc at 150°C (T > Tt) Mix->SlurryHT IsolateRT Filter & Dry Analyze via XRPD SlurryRT->IsolateRT IsolateHT Filter & Dry Analyze via XRPD SlurryHT->IsolateHT ResultRT 100% Form II (Stable at RT) IsolateRT->ResultRT ResultHT 100% Form I (Stable at HT) IsolateHT->ResultHT

Fig 2: Workflow for solvent-mediated slurry bridging to validate transition temperature.

Strategic Recommendations for Drug Development

When comparing 3,6-dichloro-4-fluoro-1H-indazole to generic alternatives, the enantiotropic nature of its polymorphs presents specific manufacturing challenges.

Because Form II is the thermodynamically stable form at ambient conditions, it is the preferred candidate for solid oral dosage formulation to prevent shelf-life conversion[1]. However, because Form I becomes stable above 138 °C, high-shear milling, hot-melt extrusion, or aggressive tray-drying processes can inadvertently trigger a phase conversion from Form II to Form I. If the product cools rapidly, Form I may become kinetically trapped, leading to a metastable API in the final drug product that will slowly convert back to Form II over time, altering the dissolution profile[1].

The Verdict: Select Form II for clinical development. Strictly limit manufacturing unit operations to temperatures below 100 °C to maintain a safe margin from the 138 °C transition point.

References

  • Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxzAx4KsUor4i8EX1elzJvcuJ970CoWkI7-3-mKqsub5GjiFEB4_NaRPpMe348VBDbFq00mCjnL-bhtRLR-G6TsFFFdhi1m37HZLI2Sc2KuTjFK4oMYGpxNnrB1Jn3grtYmS0=]
  • Gu, C. H., & Grant, D. J. W. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpWlcRgQXlmCGQveM2iBVwZvW7APwZDjOihuc3-2mcAV3TouPfdS4QETHHhaIAtyMwRXFatbhZd0UY98b0_iKyTVLkhjhlwRTcGu_l2zudIEsc1yDyouBdeD2vySAx22pRCCc]
  • Bauer, J. F. (2008). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnup4ud2UknX_ziQymyKu733Vuk8aU6sRmvTYpu8_3rKvYTH7EB1jtv-_n-lMCNNoJaifOoWr_j-_FJo00VGroVpkyn-q6pK_88YK6p6YVdIL7Io7INJhG2rZLYbwxZDtb9-pLqgHnfsybhZBfjli2V2eLhOf0sWg=]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide: 3,6-Dichloro-4-fluoro-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Environmental Health & Safety (EHS) Professionals Compound Identifier: [1] As a Senior Application Scientist, I recognize that handling heavily halogenated heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Environmental Health & Safety (EHS) Professionals Compound Identifier: [1]

As a Senior Application Scientist, I recognize that handling heavily halogenated heterocycles requires moving beyond basic safety data sheets. 3,6-Dichloro-4-fluoro-1H-indazole is a highly valuable building block in drug discovery, but its structural profile—an indazole core substituted with two chlorine atoms and one fluorine atom—demands rigorous, self-validating disposal protocols.

This guide provides the mechanistic reasoning behind waste segregation and establishes foolproof operational workflows to ensure laboratory safety and regulatory compliance.

Chemical Profiling & The Causality of Risk

The primary risk associated with 3,6-Dichloro-4-fluoro-1H-indazole disposal is not just its inherent toxicity, but its behavior during thermal degradation.

The Causality: Standard organic waste is typically incinerated at moderate temperatures. However, when halogenated aromatics and heterocycles are subjected to incomplete combustion, they act as precursors for the formation of highly toxic[2]. Because dioxins are extremely persistent environmental contaminants, halogenated waste must be segregated and sent for [3] equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) off-gases.

Regulatory Framework & Waste Profiling

Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound must be managed as hazardous waste. If the compound is dissolved in common halogenated laboratory solvents (e.g., dichloromethane or chloroform), the entire mixture falls under [4].

Table 1: Satellite Accumulation Area (SAA) Regulatory Limits & Best Practices for Halogenated Waste

ParameterStandard / LimitCausality / Rationale
Maximum Volume Up to 55 Gallons (Facility specific, some limit to 25 gal)[5]Minimizes fire and spill hazards in active laboratory spaces.
Headspace Maintain 10-20% empty space in carboysAccommodates vapor pressure expansion and prevents container rupture.
Secondary Containment 110% of the largest container's volume[5]Captures catastrophic primary container failure, preventing environmental release.
Labeling Affix Hazardous Waste Tag before first dropEnsures real-time hazard communication and regulatory compliance.

Self-Validating Disposal Protocols

To build deep trust in your laboratory operations, every procedure must be a self-validating system. Do not proceed to the next step unless the verification check is passed.

Protocol A: Liquid Waste Segregation (Solutions & Reaction Mixtures)

Step 1: Solvent Classification & The "Halogenated Solute" Rule

  • Action: Identify all components of the solution. Even if 3,6-Dichloro-4-fluoro-1H-indazole is dissolved in a non-halogenated solvent (e.g., DMSO or Methanol), the entire mixture must be classified as halogenated waste.

  • Causality: The presence of the dichloro-fluoro-indazole solute introduces halogens into the matrix. Mixing this into a non-halogenated waste stream contaminates the bulk volume, [6] and risking illegal environmental discharge.

  • Self-Validation Check: Does the hazardous waste tag explicitly list "3,6-Dichloro-4-fluoro-1H-indazole" alongside the primary solvent? If yes, proceed.

Step 2: Transfer and Containment

  • Action: Transfer the solution into a designated, chemically compatible (e.g., HDPE) halogenated waste carboy exclusively within a [7].

  • Causality: Halogenated solvents and solutes emit toxic vapors. Fume hoods ensure vapors are drawn away from the operator's breathing zone.

  • Self-Validation Check: Is the fume hood face velocity monitor reading between 80-120 feet per minute (fpm)? Is the carboy sitting inside a secondary containment bin? If yes, proceed.

Step 3: Commingling Restrictions

  • Action: Strictly avoid mixing this waste with heavy metals, cyanides, or [5].

  • Causality: Halogenated organics can react violently with incompatible chemicals, and complex mixtures require highly specialized, cost-prohibitive treatment protocols.

  • Self-Validation Check: Review the carboy's existing waste log. Are there any incompatible classes listed? If no, proceed with the transfer.

Protocol B: Solid Waste Disposal (Consumables & Unused Reagent)

Step 1: Collection

  • Action: Place all contaminated solids (weighing paper, pipette tips, empty vials) into a dedicated, sealable solid waste container lined with a chemically compatible bag.

  • Causality: Preventing the aerosolization of halogenated dust is critical for respiratory safety and prevents the cross-contamination of standard laboratory trash.

  • Self-Validation Check: Is the container lid securely fastened immediately after adding the waste?

Operational Workflow Visualization

G Start 3,6-Dichloro-4-fluoro-1H-indazole Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Solution SolidContainer Seal in HDPE Solid Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM) SolventType->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO) SolventType->NonHalogenated Non-Halogenated LiquidContainer Transfer to Halogenated Liquid Carboy Halogenated->LiquidContainer Mixed Halogenated Solute Rule: Treat as Halogenated NonHalogenated->Mixed Contains Halogenated Solute Mixed->LiquidContainer EHS EHS Hazardous Waste Pickup SolidContainer->EHS LiquidContainer->EHS

Figure 1: Decision matrix for 3,6-Dichloro-4-fluoro-1H-indazole waste segregation.

Emergency Spill Response & Decontamination

In the event of an accidental release of 3,6-Dichloro-4-fluoro-1H-indazole, execute the following protocol:

  • Isolation & Containment: Immediately evacuate non-essential personnel. If the spill is liquid, surround it with inert, non-combustible absorbent materials (e.g., vermiculite or specialized spill pads)[5].

    • Causality: Halogenated compounds can form reactive or flammable mixtures if absorbed by combustible materials like sawdust.

    • Self-Validation Check: Are the spill pads specifically rated for aggressive/hazardous solvents?

  • Collection: Use non-sparking tools to collect the absorbed material or dry powder. Place all cleanup debris into a sealed bag and tag it explicitly as hazardous halogenated waste[5].

    • Causality: Sweeping dry powder without wetting or using specialized HEPA vacuums can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure.

  • Decontamination: Wash the contaminated surface with copious amounts of water and a compatible detergent, collecting the rinsate as hazardous waste. Notify your EHS department immediately.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-4-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-4-fluoro-1H-indazole
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